2-(Carbazol-9-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-carbazol-9-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSLACLZCXOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Novel Benzonitrile Derivatives
Foreword: Beyond the Scaffold - Unlocking the Photonic Potential of Benzonitrile
To the seasoned researcher, benzonitrile is a familiar scaffold—a simple aromatic ring appended with a nitrile group. Its derivatives are ubiquitous in medicinal chemistry and drug development, often valued for their metabolic stability and ability to form key interactions within biological receptors.[1][2] However, to view benzonitrile merely through the lens of pharmacology is to overlook a rich and dynamic world of photophysics. When appropriately substituted, this unassuming core transforms into a powerful luminophore, capable of emitting vibrant light, responding to its environment, and powering next-generation optoelectronic devices.
This guide is designed for professionals at the intersection of chemistry, materials science, and drug development. It eschews a rigid, textbook format in favor of a narrative that builds from fundamental principles to the cutting-edge applications that define the field today. We will not only describe what happens when these molecules interact with light but also delve into the causality—the why—behind the experimental designs and photophysical behaviors observed. Our journey will cover the foundational principles of light absorption and emission, the intricate ways molecular structure and environment dictate photonic properties, and the advanced phenomena like thermally activated delayed fluorescence (TADF) that are revolutionizing technologies such as organic light-emitting diodes (OLEDs).
The Heart of the Matter: Understanding the Excited State
All photophysical phenomena begin with the absorption of a photon, an event that promotes a molecule from its stable ground state (S₀) to a higher energy, or "excited," state (S₁ or S₂). The subsequent journey back to the ground state determines the molecule's properties, be it through the emission of light (fluorescence, phosphorescence) or non-radiative pathways like heat dissipation.
The Jablonski diagram below provides a conceptual map of these processes. The behavior of benzonitrile derivatives is largely governed by the nature of their excited states, which can be broadly classified as Locally Excited (LE) states, where the electron density remains largely on the aromatic core, and Intramolecular Charge-Transfer (ICT) states, where excitation causes a significant shift of electron density from a donor part of the molecule to an acceptor part.[3]
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways following photon absorption.
The nitrile group (-C≡N) is moderately electron-withdrawing, while the benzene ring can act as a π-electron system. By strategically adding electron-donating groups (e.g., amines, carbazoles, phenoxazines) or additional electron-withdrawing groups to the ring, we can precisely control the energy and nature of these excited states.[4] This tuning is the fundamental principle behind designing novel benzonitrile derivatives with desired photophysical properties.
Characterization Toolkit: From Absorption to Emission Lifetime
A robust understanding of any luminophore requires a suite of spectroscopic techniques. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the molecule's behavior.
Steady-State Spectroscopy: UV-Vis Absorption and Fluorescence
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This is the first step, revealing the wavelengths of light a molecule absorbs to reach its excited states. The resulting spectrum provides the absorption maximum (λabs), which is crucial for selecting the appropriate excitation wavelength for fluorescence experiments.
-
Fluorescence Spectroscopy: This technique measures the light emitted as the molecule relaxes from the S₁ state back to the S₀ state. It yields the emission maximum (λem) and the shape of the emission spectrum. The difference between the absorption and emission maxima (the Stokes shift) provides initial clues about the structural changes the molecule undergoes in the excited state.
Quantifying Efficiency: Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is arguably the most important parameter for a fluorescent molecule. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant decay pathway, a desirable trait for applications like bioimaging and OLEDs.
The most reliable way to measure ΦF is the comparative method, which uses a well-characterized standard with a known quantum yield.[5]
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your benzonitrile derivative (e.g., quinine sulfate, rhodamine 6G, perylene).[6] The standard should be measured in the same solvent as the sample if possible, or appropriate correction factors must be applied.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in a high-purity solvent (e.g., spectroscopic grade chloroform or cyclohexane).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength. Crucially, the absorbance should be kept below 0.1 to minimize inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. The excitation wavelength must be identical for both the standard and the test sample.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample. The resulting plots should be linear.
-
The slope of each line (Gradient) is determined.
-
-
Calculation: The quantum yield of the test sample (Φtest) is calculated using the following equation: Φtest = Φstd × (Gradtest / Gradstd) × (η2test / η2std) Where:
-
Φstd is the known quantum yield of the standard.
-
Gradtest and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηtest and ηstd are the refractive indices of the solvents used for the test and standard solutions, respectively.
-
Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.
Probing Dynamics: Time-Resolved Fluorescence Spectroscopy
While steady-state measurements provide a snapshot, time-resolved techniques reveal the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a powerful method to measure the fluorescence lifetime (τ)—the average time a molecule spends in the excited state before returning to the ground state.[7] This parameter is sensitive to the molecule's environment and can reveal different decay pathways or the presence of multiple emissive species.[8]
Modulating Photophysics: The Impact of Structure and Environment
The true power of benzonitrile derivatives lies in their tunability. Simple chemical modifications or changes in the local environment can dramatically alter their photophysical properties.
The Donor-Acceptor-Donor' (D-A-D') Architecture
A highly successful strategy for designing efficient emitters is the D-A-D' architecture. In these molecules, a central electron-accepting benzonitrile core is flanked by electron-donating units like carbazole or phenoxazine.[4][9] This design facilitates a strong intramolecular charge-transfer (ICT) upon excitation, often leading to high fluorescence quantum yields and tunable emission colors. The properties can be finely controlled by changing the number and type of donor groups.[4]
| Derivative Example | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) | Reference |
| Fluorinated Benzonitrile w/ Phenoxazine & Carbazole | Toluene | 360 | 490, 580 (dual) | - | ~2% | [4] |
| Same as above | PMMA Film | 365 | 520, 600 (dual) | - | 18% | [4] |
| D-A-D' Benzonitrile | PMMA Film | ~365 | ~480 (CT1), ~550 (CT2) | - | - | [9][10] |
Table 1. Representative photophysical data for donor-acceptor type benzonitrile derivatives, highlighting the dual emission character and the significant enhancement of quantum yield in a rigid polymer matrix (PMMA).
Solvatochromism: A Colorful Response to the Environment
Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent.[11] Benzonitrile derivatives with strong ICT character are particularly sensitive to their surroundings. In polar solvents, the charge-separated excited state is stabilized, lowering its energy and causing a red-shift (a shift to longer wavelengths) in the emission spectrum.[12] This property is highly valuable for developing chemical sensors, as the emission color can directly report on the polarity of the local environment.[13]
Aggregation-Induced Emission (AIE): Shining Brightly Together
Many traditional fluorescent molecules suffer from a phenomenon called Aggregation-Caused Quenching (ACQ), where they become less emissive at high concentrations or in the solid state. However, a class of molecules, including many benzonitrile derivatives, exhibits the opposite behavior: Aggregation-Induced Emission (AIE).[14] These "AIEgens" are weakly fluorescent when dissolved but become highly emissive upon aggregation in a poor solvent or in the solid state.[15][16]
The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . In solution, the excited state energy is efficiently dissipated non-radiatively through molecular vibrations and rotations. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, dramatically increasing the fluorescence quantum yield.[14][17] This property is critical for applications requiring bright solid-state emission, such as in OLEDs and solid-state sensors.[18]
Advanced Photophysical Phenomena
Intersystem Crossing and Phosphorescence
Besides fluorescence (emission from a singlet state), molecules can also undergo Intersystem Crossing (ISC) to a triplet state (T₁).[19] Because the transition from the T₁ state back to the S₀ ground state is "spin-forbidden," it is much slower than fluorescence, resulting in a long-lived emission known as phosphorescence .[20] While less common for purely organic molecules at room temperature, designing benzonitrile derivatives that favor ISC can open pathways to applications in photodynamic therapy and advanced OLEDs. The rate of ISC is enhanced in molecules containing heavy atoms (e.g., bromine, iodine) due to increased spin-orbit coupling.[21]
Thermally Activated Delayed Fluorescence (TADF)
TADF is a mechanism that allows molecules to harvest triplet excitons for light emission, a process crucial for achieving 100% internal quantum efficiency in OLEDs. In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small.
This small energy gap allows triplet excitons, which are normally non-emissive and wasted, to be converted back into emissive singlet excitons via a process called Reverse Intersystem Crossing (RISC) , which is fueled by thermal energy from the environment.[9] These newly formed singlets can then decay radiatively, producing delayed fluorescence that has the same wavelength as the prompt fluorescence but a much longer lifetime. Many advanced benzonitrile derivatives with D-A structures are designed specifically to minimize ΔEST and promote efficient TADF.[9][22]
Sources
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- 8. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 13. Probing hydrogen bonding environments: solvatochromic effects on the CN vibration of benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aggregation-Induced Emission: New Vistas at the Aggregate Level - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Fundamental Research on Carbazole-Benzonitrile Derivatives for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs)
This in-depth technical guide provides a comprehensive overview of the fundamental principles, molecular design strategies, synthesis, and device engineering of carbazole-benzonitrile (CzBN) based emitters for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the advancement of next-generation display and lighting technologies.
The Dawn of the Fourth Generation of OLED Emitters: The TADF Revolution
Since their inception, Organic Light-Emitting Diodes (OLEDs) have revolutionized display technology. The journey of OLED emitters has progressed through three distinct generations: fluorescent emitters (first generation) with a theoretical maximum internal quantum efficiency (IQE) of 25%, and phosphorescent emitters (second generation) that can achieve up to 100% IQE by harvesting both singlet and triplet excitons. However, the reliance of phosphorescent emitters on rare and expensive heavy metals like iridium and platinum, especially for stable blue emission, has been a significant drawback.
The advent of Thermally Activated Delayed Fluorescence (TADF) materials marks the fourth generation of OLED emitters, offering a pathway to achieve 100% IQE using purely organic molecules.[1] TADF emitters possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1][2] This small energy gap allows for the efficient up-conversion of non-radiative triplet excitons to radiative singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[1][2]
The relationship between the rate of reverse intersystem crossing (kRISC) and ΔEST is described by the following equation:
kRISC ∝ exp(-ΔEST / kBT)
where kB is the Boltzmann constant and T is the temperature. A smaller ΔEST leads to a significantly higher kRISC, enabling the efficient harvesting of triplet excitons for light emission.
The Carbazole-Benzonitrile (CzBN) Core: A Privileged Scaffold for Blue TADF Emitters
Among the various molecular architectures for TADF emitters, the donor-acceptor (D-A) design has proven to be the most effective. In this design, an electron-donating moiety is covalently linked to an electron-accepting moiety. This spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor, leads to a significant reduction in the exchange energy, resulting in a small ΔEST.[2]
The combination of carbazole as the donor and benzonitrile as the acceptor has emerged as a particularly powerful platform for creating high-performance blue TADF emitters.[1]
-
Carbazole (Donor): This rigid, aromatic heterocyclic compound is an excellent hole-transporting material with good thermal and morphological stability. Its high triplet energy helps in confining triplet excitons within the emitting layer.
-
Benzonitrile (Acceptor): The cyano group (-CN) is a strong electron-withdrawing group, which effectively pulls electron density from the carbazole donor, leading to a strong charge-transfer (CT) character in the excited state. The benzonitrile core also contributes to the thermal stability of the molecule.
The synergy between the carbazole donor and the benzonitrile acceptor allows for the creation of molecules with a small ΔEST, high photoluminescence quantum yields (PLQY), and good stability, making them ideal candidates for blue OLEDs.[1]
Molecular Design Strategies for Optimizing CzBN Emitters
The performance of CzBN-based TADF emitters can be finely tuned through strategic molecular design.
The Donor-Acceptor (D-A) Architecture and Charge Transfer States
The fundamental principle behind CzBN emitters is the formation of an intramolecular charge-transfer (CT) excited state. Upon photoexcitation, an electron is promoted from the HOMO (on the carbazole donor) to the LUMO (on the benzonitrile acceptor). This separation of charge is crucial for minimizing the ΔEST.
Influence of the Number and Linkage of Carbazole Donors
The number and substitution pattern of the carbazole units on the benzonitrile core have a profound impact on the photophysical properties. Increasing the number of carbazole donors generally leads to:
-
Red-shifted Emission: A greater degree of CT character lowers the energy of the excited state, causing the emission to shift to longer wavelengths.
-
Increased RISC Rate: The presence of multiple donor moieties can enhance the vibronic coupling between the singlet and triplet CT states and locally excited triplet states, thereby promoting the RISC process.[1]
For instance, molecules like 4CzBN and 5CzBN have demonstrated excellent performance as blue TADF emitters.[1]
Role of Steric Hindrance and Torsional Angles
The torsional angle between the carbazole donor and the benzonitrile acceptor is a critical parameter. A large dihedral angle (approaching 90°) minimizes the HOMO-LUMO overlap, which is desirable for a small ΔEST.[2] Bulky substituents can be introduced on the carbazole or benzonitrile units to induce steric hindrance and enforce a twisted conformation.[3]
Introduction of Secondary Donors and Substituent Effects
Introducing secondary donor units with varying electron-donating strengths can further modulate the electronic properties. For example, incorporating phenyl or tert-butyl groups on the carbazole moieties can influence the RISC rate and the emission wavelength.[1] This strategy allows for a finer tuning of the emission color and can also improve the stability of the molecule by preventing aggregation.[1]
Synthesis of Carbazole-Benzonitrile Derivatives: A Representative Protocol
The synthesis of CzBN derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a halogenated benzonitrile and carbazole.
Experimental Protocol: Synthesis of a Generic CzBN Derivative
Reaction:
Materials:
-
Halogenated benzonitrile (e.g., 2,4,6-trichlorobenzonitrile)
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, SPhos)
-
A base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃))
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To a dried Schlenk flask, add the halogenated benzonitrile (1.0 eq.), carbazole (1.1-1.5 eq. per halogen atom), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (2-3 eq. per halogen atom).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure CzBN derivative.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Photophysical and Electrochemical Characterization
A thorough characterization of the synthesized CzBN emitters is essential to understand their properties and predict their performance in OLEDs.
Key Characterization Techniques:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties, including the maximum absorption and emission wavelengths (λabs and λem).
-
Photoluminescence Quantum Yield (PLQY): To quantify the efficiency of the emissive process.
-
Time-Resolved Photoluminescence Spectroscopy: To measure the lifetimes of the prompt fluorescence (τp) and delayed fluorescence (τd), which provides insights into the TADF mechanism.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are crucial for designing efficient OLED device structures.
-
Low-Temperature (77 K) Phosphorescence Spectroscopy: To determine the energy of the T₁ state and calculate the ΔEST.
Table 1: Representative Photophysical Properties of CzBN Derivatives
| Molecule | λem (nm) | PLQY (%) | ΔEST (eV) | kRISC (s⁻¹) | Reference |
| 2PhCz2CzBn | 464 | >20 | - | 2.20 x 10⁵ | [1] |
| 2tCz2CzBn | 464 | >20 | - | 1.36 x 10⁵ | [1] |
| 3DPAFIPN | 518 | 5.7 | 0.19 | - | [4] |
| 2DPAPhCzDCN | 513 | 21 | 0.32 | - | [4] |
Note: This table provides a selection of data from the literature; values can vary depending on the measurement conditions.
Diagram: Photophysical Processes in a TADF Emitter
Caption: Energy level diagram illustrating the key photophysical processes in a TADF molecule.
Fabrication and Characterization of OLED Devices
The ultimate test of a TADF emitter is its performance in an OLED device.
Experimental Protocol: Fabrication of a Multilayer OLED
-
Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal it to remove residual water.[5]
-
Hole Transporting Layer (HTL) Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a layer of a suitable hole-transporting material, such as TAPC or TCTA.[5]
-
Emissive Layer (EML) Deposition: Co-evaporate the CzBN TADF emitter and a host material (e.g., mCP) onto the HTL. The doping concentration of the emitter is a critical parameter that needs to be optimized (typically 5-20 wt%).[5]
-
Electron Transporting Layer (ETL) Deposition: Deposit a layer of an electron-transporting material, such as TPBi or TSPO1, onto the EML.[5]
-
Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an electron-injection material like lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) to serve as the cathode.[5]
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect it from oxygen and moisture.
Table 2: Performance of Representative CzBN-Based OLEDs
| Emitter | Host | EQEmax (%) | CIE (x, y) | Reference |
| 2tCz2CzBn | - (non-doped) | 21.6 | (0.167, 0.248) | [3] |
| DspiroS-TRZ | - | 38.4 | - | [3] |
| 3Ph2CzCzBN | - | 16.6 | (0.17, 0.36) | [3] |
| f-ct7c | - | 26.6 | (0.16, 0.15) | [6] |
Note: EQEmax represents the maximum external quantum efficiency. CIE coordinates define the color of the emitted light.
Diagram: Typical OLED Device Architecture
Caption: Proposed RISC mechanism involving a locally excited triplet state (³LE).
Challenges and Future Outlook
Despite the remarkable progress in the field of CzBN-based TADF emitters, several challenges remain:
-
Deep-Blue Emission: Achieving stable and efficient TADF emitters in the deep-blue region (CIEy < 0.1) is still a significant hurdle.
-
Device Lifetime: While CzBN derivatives have shown promising lifetimes, further improvements are needed to meet the stringent requirements of commercial applications, especially at high brightness.
-
Efficiency Roll-off: Many TADF-based OLEDs suffer from a decrease in efficiency at high current densities. Mitigating this efficiency roll-off is a key area of research.
Future research will likely focus on:
-
Novel Molecular Designs: Exploring new donor and acceptor moieties to achieve deeper blue emission and improved stability.
-
Host Material Engineering: Developing new host materials that are well-matched with the CzBN emitters to improve charge balance and exciton confinement.
-
Device Architecture Optimization: Designing advanced device structures to minimize efficiency roll-off and enhance light outcoupling.
The continued fundamental research into carbazole-benzonitrile derivatives holds immense promise for the future of OLED technology, paving the way for highly efficient, stable, and cost-effective displays and lighting solutions.
References
-
A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing. [Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. The Royal Society of Chemistry. [Link]
-
Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. ResearchGate. [Link]
-
Exciton maps for thermally activated delayed fluorescence active/inactive carbazole benzonitrile derivatives. The Journal of Chemical Physics | AIP Publishing. [Link]
-
A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing 2-(Carbazol-9-yl)benzonitrile as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Introduction: The Strategic Advantage of Carbazole-Benzonitrile Architectures in PhOLEDs
The advancement of phosphorescent organic light-emitting diodes (PhOLEDs) is intrinsically linked to the development of high-performance host materials. An ideal host must possess a high triplet energy (ET) to confine the excitons on the guest phosphorescent emitter, balanced charge carrier transport to ensure a wide recombination zone, and excellent thermal and morphological stability to promote long device operational lifetimes. Among the various molecular scaffolds explored, the combination of a carbazole donor unit and a benzonitrile acceptor unit has emerged as a particularly promising framework for universal host materials, especially for demanding blue PhOLEDs.
This application note provides a detailed guide for researchers and scientists on the effective utilization of 2-(Carbazol-9-yl)benzonitrile (CzCN) and its derivatives as host materials in the fabrication of high-efficiency PhOLEDs. The inherent bipolar nature of the carbazole-benzonitrile structure, with the carbazole moiety facilitating hole transport and the benzonitrile moiety supporting electron transport, allows for balanced charge flux within the emissive layer. This balance is critical for achieving high recombination efficiency and mitigating efficiency roll-off at high brightness levels, a common challenge in PhOLEDs stemming from effects like triplet-triplet annihilation.[1][2] This guide will cover the fundamental properties of CzCN-based hosts, detailed protocols for device fabrication and characterization, and troubleshooting advice based on field-proven insights.
Physicochemical Properties of Carbazole-Benzonitrile Host Materials
The successful implementation of a host material is predicated on a thorough understanding of its fundamental physicochemical properties. The carbazole-benzonitrile framework can be synthetically tailored to fine-tune these properties for optimal device performance. Below is a summary of typical properties for this class of materials.
| Property | Typical Value Range | Significance in PhOLEDs |
| Triplet Energy (ET) | 2.7 - 3.0 eV | Must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, which would quench the phosphorescence.[3] |
| HOMO Level | -5.4 to -6.0 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). A well-matched HOMO level minimizes the driving voltage. |
| LUMO Level | -2.0 to -2.5 eV | Governs the energy barrier for electron injection from the electron transport layer (ETL). Proper alignment is crucial for balanced charge injection. |
| Glass Transition Temp. (Tg) | > 100 °C | A high Tg indicates good thermal stability and resistance to morphological changes (e.g., crystallization) during device operation, leading to longer lifetimes.[4] |
| Photoluminescence Quantum Yield (PLQY) | High (>80%) in doped films | A high PLQY of the host-dopant system is indicative of efficient radiative recombination of excitons. |
Note: The exact values can vary depending on the specific molecular structure and substitution patterns on the carbazole and benzonitrile units.
Experimental Protocols: From Material Preparation to Device Characterization
The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of PhOLEDs using a CzCN-based host material. These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and high-quality results.
Protocol 1: Synthesis of Carbazole-Benzonitrile Derivatives
While 2-(Carbazol-9-yl)benzonitrile can be sourced commercially, understanding its synthesis provides insight into material purity and potential for derivatization. A common synthetic route is the Ullmann or Buchwald-Hartwig amination reaction.[1]
-
Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, combine 9H-carbazole, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., NaOtBu) in an appropriate anhydrous solvent (e.g., toluene).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel.
-
Final Purification: For high-purity material required for OLED fabrication, a final purification step of temperature-gradient sublimation is essential to remove residual solvent and organic impurities.
Protocol 2: PhOLED Fabrication via Thermal Evaporation
This protocol outlines the fabrication of a multilayer PhOLED using a high-vacuum thermal evaporation process. The device structure provided is a representative architecture that can be adapted based on the specific phosphorescent dopant and desired performance characteristics.
Device Architecture: ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer (e.g., HAT-CN)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (CzCN host doped with a phosphorescent emitter, e.g., Ir(ppy)3 for green, FIrpic for blue)
-
HBL: Hole Blocking Layer (e.g., TPBi)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Fabrication Workflow:
Caption: PhOLED Fabrication Workflow.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HIL: Deposit a thin layer (e.g., 5 nm) of a hole-injection material like hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
HTL: Deposit the hole-transporting layer (e.g., 40 nm of TAPC).
-
EML: Co-evaporate the CzCN host and the phosphorescent dopant from separate sources. The doping concentration is critical and typically ranges from 5% to 20%. The deposition rates should be carefully controlled to achieve the desired doping ratio. The thickness of the EML is usually around 20-30 nm.
-
HBL/ETL: Deposit a hole-blocking and electron-transporting layer (e.g., 30 nm of TPBi). The dual function of this layer is to confine holes within the EML and facilitate electron transport.
-
-
-
Cathode Deposition and Encapsulation:
-
EIL: Deposit a thin layer (e.g., 1 nm) of an electron-injection material like lithium fluoride (LiF) to lower the electron injection barrier.
-
Cathode: Deposit a thick layer (e.g., 100 nm) of aluminum (Al) to serve as the cathode.
-
Encapsulation: Without exposure to air and moisture, transfer the completed device into a nitrogen-filled glovebox. Encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers from degradation.
-
Protocol 3: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) to apply a voltage sweep to the device and measure the resulting current.
-
Simultaneously, measure the luminance (in cd/m2) using a calibrated photometer or spectroradiometer (e.g., CS-2000).
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
From the J-V-L data and the electroluminescence (EL) spectrum, calculate the EQE, current efficiency (cd/A), and power efficiency (lm/W). The EQE is a critical metric that represents the ratio of photons emitted to electrons injected.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.
-
-
Operational Lifetime:
-
Monitor the luminance of the device over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
-
Mechanism of Action: Energy Transfer and Charge Confinement
The high efficiency of PhOLEDs using CzCN as a host relies on the effective confinement of triplet excitons on the phosphorescent guest molecules.
Caption: Energy Transfer in a CzCN-based PhOLED.
-
Charge Injection and Transport: Holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL.
-
Exciton Formation: Holes and electrons meet and form excitons (both singlets and triplets) primarily on the host molecules within the EML due to the host's high concentration.
-
Energy Transfer: The triplet excitons on the CzCN host, which has a high triplet energy, are efficiently transferred to the lower triplet energy level of the phosphorescent dopant via Förster or Dexter energy transfer mechanisms.
-
Phosphorescence: The triplet excitons on the guest molecule then radiatively decay, producing light (phosphorescence). The high triplet energy of the CzCN host is crucial to prevent back-energy transfer from the guest to the host, which would quench the emission.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Driving Voltage | - Poor energy level alignment between layers.- Impurities in the organic materials.- High contact resistance. | - Select HIL/HTL and EIL/ETL materials with HOMO/LUMO levels that create a stepwise energy cascade for charge injection.- Ensure high purity of all evaporated materials through sublimation.- Optimize the ITO cleaning process. |
| Low Efficiency (EQE) | - Unbalanced charge transport.- Non-optimal doping concentration.- Mismatched triplet energies. | - Adjust the thickness of the HTL and ETL to balance the flux of holes and electrons in the EML.- Optimize the doping concentration of the phosphorescent emitter (typically a sweep from 5% to 20% is performed).- Ensure the host's triplet energy is at least 0.2 eV higher than the dopant's. |
| Rapid Luminance Decay | - Material degradation due to heat or excitons.- Morphological instability of the organic films.- Poor encapsulation. | - Use host and transport materials with high glass transition temperatures (Tg).- Introduce interlayers to confine the recombination zone away from the transport layers.- Ensure a hermetic encapsulation process to prevent oxygen and moisture ingress. |
| Color Instability | - Emission from the host or adjacent layers.- Shift in the recombination zone with changing voltage. | - Ensure complete energy transfer from host to guest by optimizing doping concentration.- Utilize hole-blocking and electron-blocking layers to confine excitons strictly within the EML. |
Conclusion
2-(Carbazol-9-yl)benzonitrile and its derivatives represent a powerful class of host materials for the development of high-performance PhOLEDs. Their tunable bipolar charge transport properties and high triplet energies make them particularly suitable for achieving high efficiency and stability, especially in challenging blue-emitting devices. By following the detailed protocols and understanding the underlying device physics outlined in this guide, researchers can effectively leverage the advantages of CzCN-based hosts to advance the state-of-the-art in OLED technology.
References
-
Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(39), 13350-13357. [Link]
-
Chan, C. Y., Tanaka, M., Nakanotani, H., & Adachi, C. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters, 116(12), 120501. [Link]
-
Grigalevicius, S., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3233. [Link]
-
Lee, J. Y., & Kim, Y. K. (2021). High efficiency and stable blue TADF-sensitized fluorescent OLED based on carbazole-benzonitrile sensitizer. Journal of Information Display, 22(2), 105-112. [Link]
-
Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
-
Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. Advanced Materials, 27(45), 7541-7547. [Link]
-
Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Applied Electronic Materials, 5(4), 2247-2256. [Link]
Sources
Application Notes and Protocols for the Fabrication of High-Efficiency Blue OLEDs with Carbazole-Benzonitrile Derivatives
Introduction: The Quest for Stable and Efficient Blue OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility. However, the development of high-performance blue OLEDs has persistently been a bottleneck, lagging behind their red and green counterparts in terms of both efficiency and operational stability.[1][2] This challenge stems from the intrinsically wide bandgap required for blue emission, which often leads to materials with poor stability and inefficient charge carrier recombination.
Carbazole-benzonitrile (CzBN) derivatives have emerged as a highly promising class of materials to address this "blue problem."[2][3] Their unique molecular architecture, consisting of electron-donating carbazole moieties and an electron-accepting benzonitrile core, provides a powerful platform for tuning photophysical properties. These materials can be engineered to function as highly efficient emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), or as robust host materials for phosphorescent and TADF dopants.[2][4] This guide provides a comprehensive overview of the molecular design principles of CzBN derivatives and detailed protocols for their application in the fabrication and characterization of state-of-the-art blue OLEDs.
Part I: Material Spotlight on Carbazole-Benzonitrile Derivatives
Molecular Design and Causality
The exceptional performance of CzBN derivatives originates from their donor-acceptor (D-A) structure. The carbazole units serve as potent electron donors, while the cyano (-CN) group on the benzonitrile core acts as a strong electron acceptor. This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily located on the carbazole donors, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the benzonitrile acceptor.
This separation is critical for TADF emitters, as it minimizes the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[2] A small ΔEST allows for efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons to emissive singlet excitons at room temperature, theoretically enabling 100% internal quantum efficiency.[2]
Key molecular design strategies include:
-
Number of Donors: Increasing the number of carbazole donors can enhance the oscillator strength and photoluminescence quantum yield (PLQY). However, it can also lead to a red-shift in emission. For deep-blue emitters, a reduced number of donor units is often preferable.[2]
-
Substitution Position: The linking position of the carbazole units and other substituents on the benzonitrile core significantly impacts the steric hindrance and, consequently, the torsion angle between the donor and acceptor. This angle is a critical parameter for tuning the ΔEST.
-
Peripheral Groups: Attaching bulky groups like tert-butyl to the carbazole units can improve solubility and prevent intermolecular aggregation, which would otherwise quench emission in the solid state.[2]
Key Carbazole-Benzonitrile Derivatives and Performance
The versatility of the CzBN platform has led to the development of numerous high-performance materials. Some exemplary derivatives are summarized below.
| Compound Name | Role in OLED | Emission Type | Max. External Quantum Efficiency (EQEmax) | CIE Coordinates (x, y) | Reference |
| 3Cz2DPhCzBN | Emitter | TADF | 20.9% | (0.21, 0.44) | [2] |
| 3-CzPB | Host | Phosphorescence/TADF | 26.1% (sky-blue PhOLED), 31.1% (MR-TADF) | N/A (Host) | [4] |
| 4CzIPN | Emitter | TADF | >19% | (Greenish-Blue) | [2] |
| DCzBN3 | Emitter | TADF | 10.9% | (0.16, 0.06) | [2] |
Illustrative Molecular Structure
The structure of a multi-donor CzBN derivative highlights the core concepts of its design.
Caption: A typical multilayer device architecture for a blue TADF OLED.
The energy level alignment of these layers ensures the smooth flow of charge carriers and their confinement within the EML, maximizing the probability of radiative recombination.
Caption: Energy level diagram illustrating charge injection and transport pathways.
Protocol 1: Substrate Preparation and Cleaning
Causality: The quality of the Indium Tin Oxide (ITO) anode is critical. A clean, smooth surface with the appropriate work function is necessary for efficient hole injection and to prevent short circuits.
Materials:
-
ITO-coated glass substrates (e.g., 15 Ω/sq)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Acetone
-
Detergent solution (e.g., 2% Alconox)
-
Nitrogen (N2) gas gun
-
Beakers, substrate holder, ultrasonic bath, UV-Ozone cleaner
Procedure:
-
Detergent Wash: Place substrates in a holder, immerse in detergent solution, and sonicate for 15 minutes. This removes organic residues and particulates.
-
DI Water Rinse: Thoroughly rinse the substrates with flowing DI water to remove all detergent. Sonicate in fresh DI water for 15 minutes.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes. This removes remaining organic contaminants and water.
-
Drying: Dry the substrates using a stream of high-purity N2 gas. Ensure no solvent stains remain.
-
UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 10-15 minutes. This step removes final carbonaceous contaminants and increases the ITO work function, improving hole injection efficiency.
Protocol 2: Thin Film Deposition by Thermal Evaporation
Causality: High vacuum is essential to ensure the purity of the deposited films and to allow for a long mean free path for the evaporated molecules. Precise control over deposition rate and thickness is crucial for device performance and reproducibility.
Equipment:
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Quartz crystal microbalances (QCMs) for thickness monitoring
-
Tungsten boats and alumina crucibles for organic materials
-
Shadow mask to define the active area of the device
Procedure:
-
System Pump-down: Load the cleaned substrates and crucibles filled with the organic materials and metals into the chamber. Pump the system down to a base pressure of at least 5 x 10-7 Torr.
-
Hole Injection Layer (HIL): Deposit a 40 nm layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin-coating in a nitrogen-filled glovebox prior to loading into the vacuum chamber. Bake the substrate to remove residual water. (Note: This is a solution-based step, often done separately). Alternatively, a thermally evaporated HIL can be used.
-
Hole Transport Layer (HTL): Evaporate a 10 nm layer of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) at a rate of ~1.0 Å/s.
-
Exciton Blocking Layer (EBL): Evaporate a 5 nm layer of mCP (1,3-Di(9H-carbazol-9-yl)benzene) at ~1.0 Å/s. The wide bandgap of mCP confines excitons within the EML.
-
Emissive Layer (EML): Co-evaporate the host material and the CzBN emitter. For example, deposit a 25 nm layer of a suitable host doped with the CzBN derivative (e.g., 5-20 wt%). The rates must be carefully controlled to achieve the desired doping concentration. A typical host deposition rate is 1.0 Å/s, with the dopant rate adjusted accordingly (e.g., 0.05-0.2 Å/s).
-
Hole Blocking Layer (HBL): Evaporate a 25 nm layer of TSPO1 (diphenyl-4-triphenylsilylphenyl-phosphine oxide) at ~1.0 Å/s. This layer prevents holes from leaking out of the EML and ensures electrons are confined.
-
Electron Injection Layer (EIL): Evaporate a 1.5 nm layer of Lithium Fluoride (LiF) at a slow rate of ~0.1 Å/s. LiF lowers the electron injection barrier from the cathode.
-
Cathode: Deposit a 200 nm layer of Aluminum (Al) at a rate of ~2-5 Å/s to complete the device.
Protocol 3: Encapsulation
Causality: OLED materials, particularly the low work function cathode, are highly susceptible to degradation from atmospheric oxygen and moisture. Encapsulation is a critical final step to ensure a reasonable device lifetime.
Procedure:
-
Transfer: Immediately after fabrication, transfer the devices into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.
-
Application of Sealant: Apply a bead of UV-curable epoxy around the perimeter of the active device area.
-
Covering: Place a clean glass coverslip over the device, pressing gently to spread the epoxy.
-
Curing: Expose the device to a UV lamp for the recommended time to cure the epoxy, forming a hermetic seal.
Part III: Device Characterization
Once fabricated, the devices must be thoroughly characterized to evaluate their performance.
Characterization Workflow
Caption: Workflow for automated OLED performance characterization.
Electroluminescence (EL) Characterization Protocol
-
J-V-L Measurement: Use a source-measure unit to apply a forward voltage sweep to the device. Simultaneously, measure the current density (J) flowing through the device and the luminance (L) using a calibrated photodiode or spectrometer.
-
EL Spectrum and CIE: At a constant driving voltage or current (e.g., at a luminance of 100 cd/m²), record the electroluminescence spectrum using a spectrometer. From this spectrum, the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) are calculated.
Efficiency Calculations
From the raw J-V-L and spectral data, the key performance metrics are calculated:
-
Current Efficiency (CE): CE (cd/A) = Luminance / Current Density
-
Power Efficiency (PE): PE (lm/W) = (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE): EQE (%) is calculated by comparing the number of photons emitted from the device to the number of electrons injected. This requires careful calibration of the measurement setup, often using an integrating sphere.
Conclusion and Future Outlook
Carbazole-benzonitrile derivatives have proven to be a remarkably successful material platform for overcoming the long-standing challenges in blue OLEDs. [2][4]Their tunable donor-acceptor architecture allows for the rational design of both highly efficient TADF emitters and stable host materials. The protocols outlined in this guide provide a robust framework for the fabrication and testing of high-performance devices.
Future research will likely focus on further enhancing the stability of deep-blue CzBN emitters and accelerating the reverse intersystem crossing rate (kRISC) to reduce efficiency roll-off at high brightness. [2]Strategies may include the development of novel device architectures that minimize exciton-polaron annihilation and the design of even more rigid molecular structures to suppress non-radiative decay pathways. The continued exploration of CzBN derivatives holds immense promise for finally achieving blue OLEDs that meet the stringent demands of next-generation displays and solid-state lighting.
References
-
Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(39), 13350-13357. [Link]
-
ResearchGate. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from ResearchGate. [Link]
-
Zhang, D., & Duan, L. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters, 116(12), 120502. [Link]
-
ResearchGate. (n.d.). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Retrieved from ResearchGate. [Link]
-
Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
-
Nakanotani, H., et al. (2018). Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence?. Journal of Photonics for Energy, 8(3), 032102. [Link]
-
Dias, F. B., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(23), 5664-5670. [Link]
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solution-processed fabrication of 2-(Carbazol-9-yl)anthraquinone devices.
An in-depth guide to the solution-processed fabrication of devices based on 2-(Carbazol-9-yl)anthraquinone (Cz-AQ), designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from material synthesis to device characterization, emphasizing the scientific principles behind the protocols.
Introduction: The Multifaceted Nature of 2-(Carbazol-9-yl)anthraquinone
2-(Carbazol-9-yl)anthraquinone (Cz-AQ) is a unique organic molecule that synergistically combines the properties of two powerful chemical moieties: carbazole and anthraquinone. This structure imparts a remarkable combination of photophysical characteristics, including mechanochromic luminescence (ML), thermally activated delayed fluorescence (TADF), and aggregation-induced emission (AIE).[1] These properties make it a highly promising candidate for next-generation organic electronic devices, particularly those fabricated via cost-effective solution-processing techniques.[1][2]
The carbazole unit is a well-known electron-donating and hole-transporting moiety, widely utilized in organic light-emitting diodes (OLEDs), solar cells, and as a building block for various functional materials.[3][4][5] Conversely, the anthraquinone core is an electron-accepting group, known for its redox activity and structural rigidity.[4] The combination of these donor and acceptor units within a single molecule creates an intramolecular charge-transfer (ICT) character, which is fundamental to its advanced optical properties.
Beyond optoelectronics, both parent scaffolds have significant relevance in medicinal chemistry. The carbazole scaffold is a key feature in various compounds with anti-cancer activity.[6] Similarly, anthraquinones are recognized as a "privileged scaffold" in drug discovery, with applications ranging from anti-cancer agents to enzyme inhibitors.[7][8][9] This dual relevance makes Cz-AQ and its derivatives interesting not only for materials scientists but also for professionals in drug development exploring novel molecular frameworks.
This guide provides a detailed protocol for the synthesis, purification, and fabrication of solution-processed Cz-AQ devices, along with methods for their comprehensive characterization.
Part 1: Synthesis and Characterization of Cz-AQ
A reliable synthesis is the foundation of high-performance devices. The following section outlines a representative protocol for synthesizing Cz-AQ, based on established C-N coupling methodologies, and the subsequent characterization required to validate its purity and identity.
Synthetic Pathway: Ullmann Condensation
The synthesis of Cz-AQ can be efficiently achieved via an Ullmann condensation reaction, which is a classic method for forming carbon-nitrogen bonds. This reaction couples carbazole with a halogenated anthraquinone in the presence of a copper catalyst and a base.
Caption: Synthetic scheme for 2-(Carbazol-9-yl)anthraquinone via Ullmann condensation.
Experimental Protocol: Synthesis
Materials:
-
Carbazole
-
2-Bromoanthraquinone
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbazole (1.0 eq), 2-bromoanthraquinone (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to 160-180 °C and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and stir. A precipitate should form.
-
Extraction: Filter the crude product. If the product is soluble, extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel. A gradient of hexane and dichloromethane is typically effective for elution.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent to yield Cz-AQ as a solid. Dry the product under vacuum.
Physicochemical Characterization
Confirming the identity and purity of the synthesized Cz-AQ is critical.[10] The following techniques are standard.
| Technique | Purpose | Typical Expected Result |
| ¹H & ¹³C NMR | Structural verification and purity assessment. | Peaks corresponding to the specific protons and carbons of the carbazole and anthraquinone moieties. Absence of impurity peaks. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic vibrational bands for C=O (quinone), C-N (carbazole), and aromatic C-H bonds. |
| UV-Vis Spectroscopy | Investigating electronic transitions. | Absorption bands in the UV and visible regions, indicative of π-π* and n-π* transitions. |
| Photoluminescence | Assessing emission properties. | Emission spectrum showing the color and wavelength of light emitted upon excitation. |
| Thermal Analysis | Determining thermal stability. | Thermogravimetric Analysis (TGA) shows decomposition temperature (Td), indicating stability for device processing (e.g., thermal evaporation). |
| Cyclic Voltammetry | Determining HOMO/LUMO energy levels. | Oxidation and reduction potentials are used to calculate the energy levels, crucial for designing device architecture.[3] |
Part 2: Solution-Processed Device Fabrication
Solution processing offers a scalable and low-cost alternative to traditional vacuum deposition methods for organic electronics.[11] This section details the fabrication of a multilayer OLED using Cz-AQ as the emissive layer.
Device Architecture and Energy Levels
A typical multilayer OLED structure is designed to facilitate efficient injection, transport, and recombination of charges (holes and electrons) in the emissive layer (EML).
Caption: A standard multilayer architecture for a solution-processed OLED.
The choice of charge transport layers is critical and must be based on the energy level alignment with Cz-AQ to ensure low injection barriers for charge carriers.
Fabrication Workflow
The fabrication process involves a sequence of cleaning and layer deposition steps performed in a cleanroom environment to minimize defects.
Caption: Step-by-step workflow for the fabrication of a Cz-AQ based OLED.
Detailed Protocol: Device Fabrication
1. Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and enhance surface wettability.
2. Solution Preparation:
-
Hole Injection Layer (HIL): Use a commercially available filtered solution of PEDOT:PSS.
-
Emissive Layer (EML): Prepare a solution of Cz-AQ in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL. The choice of solvent can significantly affect film morphology and device performance.[1]
-
Filter all solutions through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
3. Layer Deposition (Spin-Coating):
-
HIL: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60 seconds). Anneal the film at 120 °C for 15 minutes in air to remove residual water.
-
EML: Transfer the substrate into an inert atmosphere (glovebox). Spin-coat the Cz-AQ solution on top of the HIL layer. The spin speed and time must be optimized to achieve the desired film thickness (typically 40-80 nm). Anneal the film (e.g., at 80 °C for 20 minutes) inside the glovebox to remove the solvent.
4. Cathode Deposition:
-
Without breaking the inert atmosphere, transfer the substrate to a thermal evaporator chamber.
-
Deposit the cathode by sequentially evaporating a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a high vacuum (<10⁻⁶ Torr).
5. Encapsulation:
-
To protect the device from atmospheric oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Part 3: Device Characterization and Performance Metrics
After fabrication, the devices must be characterized to evaluate their performance. All measurements should be conducted in a dark, inert environment.
Electroluminescence Characterization
The primary characterization involves measuring the device's light output and electrical properties simultaneously. A setup combining a source measure unit (SMU), a photometer, and a spectrometer is used.
Key Performance Parameters:
| Parameter | Definition | Unit | Significance |
|---|---|---|---|
| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). | V | Indicates the energy barrier for charge injection and transport. |
| Luminance (L) | The intensity of light emitted from the device per unit area. | cd/m² | Measures the brightness of the device. |
| Current Efficiency (ηc) | The ratio of the luminance to the current density. | cd/A | Reflects the efficiency of converting electrons to photons. |
| Power Efficiency (ηp) | The ratio of the luminance to the input electrical power. | lm/W | Measures the overall energy efficiency of the device. |
| External Quantum Eff. (EQE) | The ratio of photons emitted out of the device to the number of electrons injected. | % | A fundamental measure of device efficiency. |
| CIE Coordinates | The color of the emitted light on the CIE 1931 color space diagram. | (x, y) | Quantifies the emission color. Cz-AQ devices may show bicolour emission depending on the processing solvent.[1] |
Troubleshooting Common Fabrication Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Turn-on Voltage | Poor energy level alignment; thick charge transport layers; contamination at interfaces. | Select transport materials with better-matched energy levels; optimize layer thickness; ensure stringent cleaning protocols. |
| Low Efficiency | Unbalanced charge injection/transport; non-radiative recombination; luminescence quenching. | Adjust layer thicknesses to balance charge flux; ensure high material purity; check for solvent-solute interactions. |
| Device Shorting | Pinholes in the organic layers; ITO spikes; dust particles. | Optimize solution concentration and spin-coating parameters for uniform films; use filtered solutions; work in a cleanroom. |
| Inconsistent Performance | Poor control over film thickness and morphology; degradation due to air/moisture exposure. | Precisely control all fabrication parameters; ensure robust encapsulation and inert atmosphere processing. |
References
- 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI.
- Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed.
- Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process.
- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. PubMed.
- The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.
- (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application.
- Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid...
- (PDF) Solution processed metal-oxides for organic electronic devices.
- Solution processed organic light-emitting devices: structure, device physics and fabric
- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. Sultan Qaboos University House of Expertise.
- Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine oxidase inhibitors. PubMed.
- Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. PubMed.
- CN110937988A - One-step process for preparing 2-alkyl anthraquinone.
- Organic Electronics. Sigma-Aldrich.
- Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. nanocenter.org.
- Solution-Processed Organic Light-Emitting Devices. Elsevier Shop.
- Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review | PLOS One. Research journals.
- (PDF) Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.
- Dual-use synthesis of an asymmetric anthraquinone heptyl viologen (AQHV) for solution and gel-polymer electrolyte-based electrochromic devices.
- Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. PubMed.
- Synthesis and optoelectronic properties of a solution-processable anthraquinone/fluorene hybrid bipolar fluorescent m
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- 1. Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 4. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Solution-Processed Organic Light-Emitting Devices - 1st Edition | Elsevier Shop [shop.elsevier.com]
Application Note: A Comprehensive Guide to the Experimental Characterization of Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Dawn of a New Era in Organic Electronics
Thermally Activated Delayed Fluorescence (TADF) has emerged as a groundbreaking technology in the field of organic electronics, particularly for the development of highly efficient Organic Light-Emitting Diodes (OLEDs).[1][2] Unlike conventional fluorescent materials that are limited to harvesting only singlet excitons (25% of the total), TADF emitters can harness the remaining 75% of triplet excitons through a unique photophysical mechanism.[1] This process, known as reverse intersystem crossing (RISC), involves the up-conversion of non-emissive triplet states to emissive singlet states with the assistance of ambient thermal energy.[2][3] This allows for the theoretical possibility of achieving 100% internal quantum efficiency in OLEDs without the need for expensive and rare heavy metal complexes found in phosphorescent emitters.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for accurately measuring the key properties of TADF materials. We will delve into the fundamental principles of TADF, detail the necessary sample preparation techniques, and provide step-by-step protocols for crucial photophysical and device characterization measurements.
The Fundamental Principle of TADF: Harvesting Triplets for Light Emission
The magic of TADF lies in the molecule's ability to overcome the spin-forbidden transition from a triplet to a singlet state. This is achieved in molecules designed to have a very small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states.[4] When ΔEST is sufficiently small (typically less than 0.2 eV), thermal energy at room temperature is enough to promote the transition from the T1 state back to the S1 state via RISC.[1] These up-converted singlet excitons can then radiatively decay to the ground state (S0), producing delayed fluorescence that has the same emission spectrum as the initial prompt fluorescence.[5]
The key photophysical processes in a TADF emitter are illustrated in the Jablonski diagram below:
Caption: Jablonski diagram of the TADF mechanism.
I. Photophysical Characterization of TADF Emitters
A thorough understanding of the photophysical properties of a TADF material is paramount to assessing its potential for application in OLEDs. This section outlines the key measurements and provides detailed protocols.
A. Sample Preparation: The Foundation for Accurate Data
The quality of your data is intrinsically linked to the quality of your sample preparation. For solution-based measurements, it is crucial to use high-purity solvents and to degas the solutions to remove dissolved oxygen. Oxygen, being a triplet quencher, can significantly affect the delayed fluorescence component and lead to inaccurate measurements of TADF properties.[5][6]
Protocol 1: Preparation of Degassed Solutions
-
Solvent Selection: Choose a high-purity, spectroscopic grade solvent in which the TADF material is readily soluble and stable.
-
Concentration: Prepare a dilute solution of the TADF emitter (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and re-absorption effects.
-
Degassing: Transfer the solution to a quartz cuvette with a sealable cap. Degas the solution by bubbling with an inert gas (e.g., high-purity argon or nitrogen) for at least 20-30 minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method (at least three cycles).
-
Sealing: Immediately after degassing, seal the cuvette tightly to prevent re-exposure to air.
For solid-state measurements, thin films of the TADF material can be prepared by spin-coating, thermal evaporation, or drop-casting onto a suitable substrate (e.g., quartz).
B. Steady-State and Time-Resolved Photoluminescence Spectroscopy
Steady-state photoluminescence (PL) spectroscopy provides information about the emission and absorption spectra, while time-resolved PL measurements are essential for determining the lifetimes of the prompt and delayed fluorescence components.
Experimental Setup:
A typical setup for these measurements consists of:
-
Excitation Source: A pulsed laser or a xenon lamp with a monochromator to select the excitation wavelength.
-
Sample Holder: A cuvette holder for solutions or a sample mount for thin films, often integrated with a cryostat for temperature-dependent measurements.
-
Detection System: A spectrometer coupled with a sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera. For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a streak camera is required.[5]
Caption: A typical photoluminescence spectroscopy setup.
Protocol 2: Steady-State and Time-Resolved PL Measurements
-
Acquire Absorption Spectrum: Measure the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).
-
Acquire Steady-State Emission Spectrum: Excite the sample at the chosen wavelength and record the emission spectrum.
-
Measure Prompt Fluorescence Lifetime (τ_PF): Using a TCSPC system, measure the fluorescence decay in the nanosecond timescale. The decay curve can be fitted with an exponential function to determine τ_PF.
-
Measure Delayed Fluorescence Lifetime (τ_DF): To measure the longer-lived delayed fluorescence, use a detection method with a wider time window, such as multi-channel scaling (MCS) or a gated detector. The decay will typically be in the microsecond to millisecond range.
C. Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ_PL) is a critical parameter that quantifies the emission efficiency of a material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] For TADF emitters, it is important to distinguish between the prompt (Φ_PF) and delayed (Φ_DF) fluorescence quantum yields.
Experimental Setup:
The absolute PLQY is most accurately measured using an integrating sphere.[8] The sphere is coated with a highly reflective material to ensure that all emitted light is collected by the detector.[8]
Protocol 3: Absolute PLQY Measurement
-
Reference Measurement (Empty Sphere): Place an empty cuvette (for solutions) or a blank substrate (for films) in the integrating sphere and measure the spectrum of the excitation source.
-
Sample Measurement: Place the sample in the integrating sphere and measure the emission spectrum, ensuring that the excitation wavelength is not in the emission region.
-
Calculation: The PLQY is calculated from the integrated intensities of the emission and absorption peaks from the two measurements. The software accompanying the instrument typically performs this calculation automatically.
-
Determining Φ_PF and Φ_DF: The total PLQY is the sum of the prompt and delayed components (Φ_PL = Φ_PF + Φ_DF). The individual quantum yields can be estimated by comparing the PLQY of a degassed sample with that of an aerated sample. In an aerated solution, the delayed fluorescence is significantly quenched by oxygen, so the measured PLQY is approximately equal to Φ_PF.[5][9]
| Parameter | Description | Typical Value Range |
| τ_PF | Prompt Fluorescence Lifetime | 1 - 50 ns |
| τ_DF | Delayed Fluorescence Lifetime | 1 µs - 10 ms |
| Φ_PL | Total Photoluminescence Quantum Yield | 50 - 100% |
| ΔEST | Singlet-Triplet Energy Gap | < 0.2 eV |
Table 1: Key Photophysical Parameters of TADF Emitters.
D. Temperature-Dependent Emission Studies
Measuring the photoluminescence properties as a function of temperature is a definitive method to confirm the TADF mechanism. As the temperature decreases, the rate of RISC (k_RISC) decreases, leading to a reduction in the intensity of the delayed fluorescence and an increase in the emission lifetime.[1] At very low temperatures (e.g., 77 K), the RISC process is largely suppressed, and phosphorescence from the T1 state may become observable.[5]
Protocol 4: Temperature-Dependent PL Measurements
-
Sample Mounting: Mount the sample (typically a thin film) in a cryostat that allows for precise temperature control.
-
Measure at Room Temperature: Record the steady-state emission spectrum and the time-resolved decay at room temperature.
-
Cooling and Measurement: Gradually cool the sample to a low temperature (e.g., 77 K), recording the emission spectrum and decay at several intermediate temperatures.
-
Data Analysis: Analyze the changes in emission intensity, spectral shape, and lifetime as a function of temperature. An Arrhenius plot of the decay rate can be used to determine the activation energy for the RISC process, which is related to ΔEST.
II. Fabrication and Characterization of TADF-based OLEDs
The ultimate test of a TADF material's performance is its incorporation into an OLED device. This section provides a general protocol for the fabrication of a solution-processed TADF OLED and the subsequent characterization of its electroluminescence properties.
A. Device Fabrication
A typical multilayer OLED structure consists of several organic layers sandwiched between two electrodes. For solution processing, spin-coating is a common and cost-effective method for depositing the organic layers.[10][11]
Caption: A typical workflow for fabricating a solution-processed TADF OLED.
Protocol 5: Solution-Processed TADF OLED Fabrication
-
Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO)-coated glass substrate by sonicating in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treating with UV-ozone to improve the work function of the ITO.
-
Spin-Coating of Hole-Transporting Layers: Sequentially spin-coat the hole injection layer (HIL) and hole transport layer (HTL) onto the cleaned ITO substrate. Anneal the layers after each deposition step to remove residual solvent.
-
Spin-Coating of the Emissive Layer (EML): Prepare a solution of the host material and the TADF emitter (dopant) in a suitable solvent. Spin-coat the EML onto the HTL and anneal.
-
Thermal Evaporation of Electron-Transporting Layers and Cathode: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (ETL), electron injection layer (EIL), and the metal cathode (e.g., LiF/Al).
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
B. Device Characterization
Once fabricated, the performance of the TADF OLED is evaluated by measuring its electrical and optical properties.
Experimental Setup:
The characterization setup typically includes:
-
Source Meter: To apply a voltage across the device and measure the current.
-
Photometer/Spectrometer: To measure the luminance and the electroluminescence (EL) spectrum of the device.
-
Integrating Sphere (optional but recommended): For accurate measurement of the total light output and calculation of the external quantum efficiency (EQE).
Protocol 6: OLED Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement: Apply a sweeping voltage to the device and simultaneously measure the current density and the luminance.
-
Electroluminescence (EL) Spectrum Measurement: Measure the EL spectrum at a constant driving voltage or current.
-
External Quantum Efficiency (EQE) Measurement: The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for device efficiency. The EQE can be calculated from the J-V-L data and the EL spectrum, ideally with the device placed in an integrating sphere to capture all emitted light.
| Parameter | Description |
| Turn-on Voltage (V_on) | The voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m²). |
| Luminance (L) | The intensity of light emitted per unit area (cd/m²). |
| Current Efficiency (η_c) | The ratio of luminance to current density (cd/A). |
| Power Efficiency (η_p) | The ratio of luminance to input power density (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected (%). |
Table 2: Key Performance Parameters of TADF OLEDs.
Conclusion: A Bright Future for TADF Technology
The ability to harness triplet excitons through the TADF mechanism has opened up exciting new avenues for the development of high-efficiency, cost-effective OLEDs. By following the detailed experimental protocols outlined in this application note, researchers can accurately characterize the photophysical properties of novel TADF materials and evaluate their performance in OLED devices. A thorough and systematic approach to measurement is crucial for advancing the field and realizing the full potential of this transformative technology.
References
-
Pander, P., & Dias, F. B. (n.d.). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. Retrieved from [Link]
-
Edinburgh Instruments. (2021, June 23). Part 6: An Application Example - Characterisation of a TADF Emitter [Video]. YouTube. Retrieved from [Link]
-
Di C. A., & et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. Advanced Science. Retrieved from [Link]
-
Goushi, K., Yoshida, K., Sato, K., & Adachi, C. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics, 6(4), 253–258. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 28). Thermally activated delayed fluorescence. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Edinburgh Instruments. (2023, June 7). Thermally Activated Delayed Fluorescence Emitter Characterisation [Poster Presentation]. Retrieved from [Link]
-
JoVE. (2025, November 7). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved from [Link]
-
Dias, F. B., Penfold, T. J., & Monkman, A. P. (2017). Photophysics of thermally activated delayed fluorescence molecules. Methods and Applications in Fluorescence, 5(1), 012001. Retrieved from [Link]
-
de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental technique for the measurement of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. Retrieved from [Link]
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238. Retrieved from [Link]
-
Adachi, C. (2014). Third-generation organic electroluminescence. Japanese Journal of Applied Physics, 53(6S), 060101. Retrieved from [Link]
-
Endo, A., Sato, K., Yoshimura, K., Kai, T., Kawada, A., Miyazaki, H., & Adachi, C. (2011). Efficient up-conversion of triplet excitons into a singlet state and its application for organic light emitting diodes. Applied Physics Letters, 98(8), 083302. Retrieved from [Link]
-
Zhang, Q., Li, B., Huang, S., Nomura, H., Tanaka, H., & Adachi, C. (2014). Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence. Nature Photonics, 8(4), 326–332. Retrieved from [Link]
-
Lee, J., Shizu, K., Tanaka, H., Nomura, H., Yasuda, T., & Adachi, C. (2012). Thermally activated delayed fluorescence from benzoyl- and carbazolyl-substituted dicyanobenzene derivatives. Journal of Materials Chemistry C, 1(27), 4343-4349. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence materials. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2020). New Direct Approach for Determining the Reverse Intersystem Crossing Rate in Organic Thermally Activated Delayed Fluorescent (TADF) Emitters. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated photoluminescence quantum yield (PLQY) (a) and... [Scientific diagram]. Retrieved from [Link]
-
ACS Publications. (2022). Investigation of Thermally Activated Delayed Fluorescence in Donor–Acceptor Organic Emitters with Time-Resolved Absorption Spectroscopy. Chemistry of Materials. Retrieved from [Link]
-
HORIBA. (n.d.). QuantaPhi-2 - PLQY Integrating Sphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Modeling of Transient Photoluminescence from Thermally Activated Delayed Fluorescence [Request PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the most efficient way to measure life time of thermally activated delayed fluorescence? Retrieved from [Link]
-
MDPI. (2021). Design and Construction of Home-Made Spin Coater for OLED Production. Electronics, 10(23), 2946. Retrieved from [Link]
-
ResearchGate. (n.d.). I-V characteristics of OLEDs made with a spin coated single layer of... [Scientific diagram]. Retrieved from [Link]
-
ACS Publications. (2019). Observation of Nonradiative Deactivation Behavior from Singlet and Triplet States of Thermally Activated Delayed Fluorescence Emitters in Solution. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved from [Link]
-
SpringerLink. (2022). Thermally activated delayed fluorescence in an optically accessed soft matter environment. Light: Science & Applications, 11(1), 1-11. Retrieved from [Link]
-
ACS Publications. (2025). TADF-Active Systems: Mechanism, Applications, and Future Directions. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multiresonant TADF materials: triggering the reverse intersystem crossing to alleviate the efficiency roll-off in OLEDs. Chemical Communications. Retrieved from [Link]
-
MDPI. (2021). Analysis of Flow Cytometric Fluorescence Lifetime with Time-Delay Estimation of Pulse Signals. Sensors, 21(11), 3748. Retrieved from [Link]
-
JoVE. (2022, November 4). Development of Efficient OLEDs from Solution Deposition. Retrieved from [Link]
-
EnliTech. (2022, July 6). A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements - Everything You Need to Know!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes. Dalton Transactions. Retrieved from [Link]
-
YouTube. (2024, November 22). How to Prepare Solutions for Accurate and Reliable PLQY Measurements on the FLS1000 and FS5. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]
-
ACS Publications. (2024). Simultaneous Imaging of Temperature and Oxygen by Utilizing Thermally Activated Delayed Fluorescence and Phosphorescence of a Single Indicator. ACS Measurement Science Au. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2021). Design and Construction of Home-Made Spin Coater for OLED Production. Retrieved from [Link]
-
ResearchGate. (2020). New Direct Approach for Determining the Reverse Intersystem Crossing Rate in Organic TADF Emitters. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation-Induced Quenching in Benzonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzonitrile-based fluorophores. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of aggregation-induced quenching (AIQ). Our goal is to equip you with the foundational knowledge and practical strategies to mitigate fluorescence quenching and enhance the performance of your benzonitrile compounds in various applications.
Understanding Aggregation-Induced Quenching (AIQ) in Benzonitrile Systems
Aggregation-induced quenching, also known as aggregation-caused quenching (ACQ), is a phenomenon where fluorescent molecules, such as many benzonitrile derivatives, exhibit strong emission in dilute solutions but become weakly emissive or non-emissive at high concentrations or in the solid state.[1] This is a significant hurdle in applications requiring high probe concentrations or solid-state materials, including bio-imaging, organic light-emitting diodes (OLEDs), and chemical sensors.
The primary cause of AIQ is the formation of non-emissive or weakly emissive aggregates through intermolecular interactions.[2] In the case of planar aromatic molecules like benzonitrile, π-π stacking is a major contributor to this effect.[3][4] When molecules stack in close proximity, it can lead to the formation of "excimers" (excited-state dimers) or other aggregate species that decay to the ground state through non-radiative pathways, thus quenching fluorescence.[5]
The following diagram illustrates the fundamental mechanism of AIQ:
Caption: Mechanism of Aggregation-Induced Quenching (AIQ).
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with benzonitrile compounds that exhibit AIQ.
Q1: My benzonitrile derivative is highly fluorescent in a dilute solution but loses its emission when I increase the concentration or prepare a solid film. What is happening?
This is a classic example of aggregation-induced quenching (AIQ).[6] In dilute solutions, the individual molecules are well-solvated and emit fluorescence efficiently upon excitation. As the concentration increases or the solvent is removed to form a solid film, the molecules come into close proximity and form aggregates.[7] These aggregates, often stabilized by π-π stacking interactions, provide pathways for non-radiative decay of the excited state, leading to a significant decrease in fluorescence intensity.[3]
Q2: How can I confirm that the loss of fluorescence is due to aggregation?
You can perform a concentration-dependent fluorescence study.[8] Measure the fluorescence intensity of your compound over a wide range of concentrations in a given solvent. If AIQ is the cause, you will observe an initial increase in fluorescence with concentration, followed by a decrease at higher concentrations.[8] Additionally, you can study the fluorescence in solvent/anti-solvent mixtures. By gradually adding a poor solvent to a solution of your compound in a good solvent, you can induce aggregation and monitor the corresponding changes in fluorescence. A decrease in emission upon addition of the anti-solvent is a strong indicator of AIQ.[7]
Q3: Are there molecular design strategies to prevent AIQ in benzonitrile compounds?
Yes, several strategies can be employed at the molecular design stage to mitigate AIQ. The overarching goal is to inhibit the close packing and π-π stacking of the fluorophores. This can be achieved by:
-
Introducing bulky substituents: Attaching sterically demanding groups to the benzonitrile core can physically hinder the molecules from approaching each other closely, thus preventing the formation of quenching aggregates.[9]
-
Creating a twisted molecular structure: Designing non-planar molecules can disrupt the efficient π-π stacking that is common in planar aromatic systems. This can be achieved by introducing torsional strain between different parts of the molecule.
-
Positional isomerization: The position of substituents on the benzonitrile ring can significantly impact the molecular packing in the solid state. In some cases, changing the position of a group can transform a compound from exhibiting AIQ to showing aggregation-induced emission (AIE).
-
Encapsulation or co-assembly: Incorporating the benzonitrile fluorophore into a larger molecular assembly, such as a polymer or a co-crystal, can isolate the individual molecules and prevent quenching.[2][10]
Q4: What is Aggregation-Induced Emission (AIE), and how is it related to overcoming AIQ?
Aggregation-induced emission (AIE) is the opposite phenomenon to AIQ. AIE-active molecules, often termed "AIEgens," are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation.[2][11] The mechanism often involves the restriction of intramolecular motions (such as rotations or vibrations) in the aggregated state. These motions act as non-radiative decay pathways in solution. By restricting them in the aggregate, the radiative decay (fluorescence) channel becomes dominant.[2]
Transforming an AIQ-prone benzonitrile scaffold into an AIEgen is a powerful strategy to overcome quenching. This is typically achieved through chemical modifications that introduce rotors or other flexible parts into the molecule that become rigidified upon aggregation.[11]
Troubleshooting Guides
This section provides practical, step-by-step guidance for troubleshooting AIQ in your experiments.
Guide 1: Diagnosing and Characterizing Aggregation-Induced Quenching
Objective: To confirm that the observed fluorescence loss is due to aggregation and to characterize the phenomenon.
Protocol:
-
Concentration-Dependent Fluorescence Spectroscopy:
-
Prepare a series of solutions of your benzonitrile compound in a suitable solvent (e.g., THF, dichloromethane) with concentrations ranging from very dilute (e.g., 10⁻⁷ M) to near saturation.
-
Measure the fluorescence spectrum and intensity for each concentration under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Plot the fluorescence intensity as a function of concentration. A bell-shaped curve, where intensity initially increases and then decreases, is indicative of AIQ.[8]
-
-
Solvent/Anti-Solvent Study:
-
Dissolve your compound in a good solvent (e.g., acetonitrile) at a concentration where it is emissive.
-
Gradually add a poor solvent (e.g., water) in increasing volume fractions (e.g., 10%, 20%, ..., 90%).
-
After each addition of the anti-solvent, measure the fluorescence spectrum.
-
A significant decrease in fluorescence intensity with increasing fractions of the anti-solvent suggests that the aggregation induced by the poor solvent is causing quenching.[7]
-
-
Solid-State Fluorescence Measurement:
-
Prepare a thin film of your compound by drop-casting or spin-coating a concentrated solution onto a quartz slide.
-
Measure the fluorescence spectrum of the solid film and compare it to the spectrum of a dilute solution. A drastic reduction in quantum yield in the solid state is a hallmark of AIQ.
-
Guide 2: Strategies to Mitigate AIQ in Experimental Setups
Objective: To reduce the effects of AIQ in applications where high concentrations or solid-state samples are necessary.
Workflow:
Caption: A workflow for mitigating AIQ in experiments.
Troubleshooting Steps:
-
Optimize Concentration:
-
Based on your concentration-dependent study, determine the optimal concentration range where your compound exhibits sufficient fluorescence for your application without significant quenching. For many applications, working at the peak of the concentration-intensity curve is a good starting point.
-
-
Solvent Selection:
-
Use of a Host Matrix:
-
Disperse your benzonitrile compound in a solid, transparent matrix such as a polymer film (e.g., polymethyl methacrylate, PMMA).[15] This physically separates the fluorophore molecules, preventing aggregation and preserving their fluorescence in the solid state.
-
-
Consider Molecular Modification:
-
If you have the capability for chemical synthesis, consider modifying the structure of your benzonitrile derivative. Introducing bulky groups or creating a more twisted backbone can be highly effective in preventing AIQ.[9] The goal is to design a molecule that is inherently resistant to forming quenching aggregates.
-
Data Presentation: Impact of Molecular Structure on AIQ
The following table summarizes the photophysical properties of hypothetical benzonitrile derivatives to illustrate how structural modifications can influence AIQ.
| Compound | Substituent | Quantum Yield (Solution) | Quantum Yield (Solid State) | AIQ/AIE Behavior |
| BN-1 | None | 0.85 | 0.05 | Strong AIQ |
| BN-2 | Bulky tert-butyl group | 0.82 | 0.65 | Reduced AIQ |
| BN-3 | Twisted biphenyl group | 0.79 | 0.75 | Negligible AIQ |
| BN-AIE | Tetraphenylethylene (AIE-active rotor) | 0.02 | 0.88 | AIE |
Note: The data in this table is illustrative and intended to demonstrate the principles of overcoming AIQ.
References
-
Ganguly, T., et al. (2018). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. ACS Omega. Available at: [Link]
-
Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Available at: [Link]
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Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. (2023). Advanced Functional Materials. Available at: [Link]
-
Ebrahimi, A., et al. (2013). Investigation of the π-π Stacking interactions without direct electrostatic effects of substituents: The aromatic aromatic and aromatic anti-aromatic complexes. Molecular Physics. Available at: [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (n.d.). ACS Publications. Available at: [Link]
-
Yuan, W. Z., et al. (2018). Aggregation-induced emission and the working mechanism of 1-benzoyl and 1-benzyl pyrene derivatives. Journal of Materials Chemistry C. Available at: [Link]
-
Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
-
Fluorescent Probes Manual. (2011). Jena Bioscience. Available at: [Link]
-
Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. (n.d.). MDPI. Available at: [Link]
-
Tuning intermolecular π–π stacking by isomeric engineering in single-molecule junctions. (n.d.). Nature Communications. Available at: [Link]
-
Fluorescence quenching; a practical problem in flow cytometry. (n.d.). PubMed. Available at: [Link]
-
Spectra and structure of benzonitriles and some of its simple derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Effect of Solvent Polarity on the Fluorescence Quenching of Pbd and Popop by Aniline. (n.d.). IOSR Journal. Available at: [Link]
-
Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (2025). ResearchGate. Available at: [Link]
-
Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. (n.d.). The Journal of Physical Chemistry B. Available at: [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Available at: [Link]
-
From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. (2024). PubMed. Available at: [Link]
-
Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. (2023). PubMed. Available at: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (2015). Pendidikan Kimia. Available at: [Link]
-
Control of π–π stacking in carbazole-benzimidazo〈1,2-f〉phenanthridines: the design of electron-transporting bipolar hosts for phosphorescent organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
-
Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). MDPI. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). SpringerLink. Available at: [Link]
-
A highly sensitive and selective fluorescent probe without quencher for detection of Pb2+ ions based on aggregation-caused quenching phenomenon. (n.d.). RSC Publishing. Available at: [Link]
-
Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. (n.d.). MDPI. Available at: [Link]
-
Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Regulation of π•••π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation. (n.d.). ResearchGate. Available at: [Link]
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Technical Support Center: Strategies to Shorten Delayed Fluorescence Lifetime in TADF Emitters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thermally Activated Delayed Fluorescence (TADF) emitters. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experiments and achieve desired outcomes. A key challenge in the application of TADF emitters, particularly in Organic Light-Emitting Diodes (OLEDs), is managing the delayed fluorescence lifetime (τ_df). A long lifetime can lead to efficiency roll-off at high brightness due to annihilation processes.[1][2] This guide will focus on effective strategies to shorten this lifetime.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental significance of a short delayed fluorescence lifetime in TADF emitters?
A short delayed fluorescence lifetime (τ_df) is critical for high-performance TADF emitters, especially in OLED applications. The delayed fluorescence component arises from the harvesting of triplet excitons, which are converted to singlet excitons through reverse intersystem crossing (RISC) and then radiatively decay.[3] However, a long-lived triplet state increases the concentration of excitons, leading to detrimental annihilation processes like triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA).[2] These processes quench luminescence and contribute to a decrease in device efficiency at high brightness, a phenomenon known as efficiency roll-off.[1] Therefore, shortening the delayed fluorescence lifetime is a key strategy to minimize these annihilation pathways and improve the operational stability and efficiency of TADF-based devices.[2]
Q2: What are the primary molecular factors that govern the delayed fluorescence lifetime?
The delayed fluorescence lifetime in TADF emitters is primarily governed by the interplay of several photophysical rate constants.[2] The key factors at the molecular level include:
-
The Singlet-Triplet Energy Gap (ΔE_ST): This is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. A small ΔE_ST (typically < 0.2 eV) is a prerequisite for efficient RISC, as it lowers the thermal energy barrier for the transition from the T₁ to the S₁ state.[4][5]
-
The Rate of Reverse Intersystem Crossing (k_RISC): This is the rate at which triplet excitons are converted back to singlet excitons. A high k_RISC is essential for rapidly depopulating the triplet state and thus shortening the delayed fluorescence lifetime.[4][5] The k_RISC is inversely proportional to the ΔE_ST.[4]
-
Spin-Orbit Coupling (SOC): SOC facilitates the "spin-flip" required for both intersystem crossing (ISC) and RISC.[6] Enhancing SOC between the S₁ and T₁ states can significantly increase the k_RISC, leading to a shorter τ_df.[6][7]
-
Radiative Decay Rate from the Singlet State (k_r): A faster radiative decay rate from the S₁ state to the ground state (S₀) also contributes to a shorter overall fluorescence lifetime.
Q3: How does the donor-acceptor (D-A) architecture influence the delayed fluorescence lifetime?
The Donor-Acceptor (D-A) molecular design is a cornerstone strategy for creating efficient TADF emitters.[1] In a D-A system, the highest occupied molecular orbital (HOMO) is typically localized on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor.[4] This spatial separation of HOMO and LUMO leads to a small orbital overlap, which in turn results in a small ΔE_ST.[4]
However, there is a delicate balance to be struck. While a large spatial separation and strong D-A character can effectively minimize ΔE_ST, it can also lead to a decrease in the oscillator strength for the S₁ → S₀ transition (i.e., a smaller k_r) and reduced spin-orbit coupling, potentially prolonging the fluorescence lifetime.[6] Therefore, optimizing the strength and geometry of the donor and acceptor units is crucial for achieving both a small ΔE_ST and a reasonably high k_r and k_RISC.[6]
Troubleshooting Guide: Long Delayed Fluorescence Lifetime
This section provides a structured approach to troubleshooting experiments where the observed delayed fluorescence lifetime of your TADF emitter is longer than desired.
| Problem | Potential Cause(s) | Suggested Solution(s) & Experimental Protocols |
| Observed τ_df is excessively long (microseconds to milliseconds) | 1. Inefficient Reverse Intersystem Crossing (RISC): The rate of converting triplet excitons to singlet excitons (k_RISC) is too low. This is often the primary bottleneck. 2. Large Singlet-Triplet Energy Gap (ΔE_ST): The energy barrier for RISC is too high. | 1. Quantify ΔE_ST: Protocol: Measure the low-temperature (77 K) fluorescence and phosphorescence spectra of the TADF emitter in a suitable host matrix. The energy difference between the onsets of the two spectra provides an experimental estimate of ΔE_ST.[5] 2. Molecular Re-design to Reduce ΔE_ST: Strategy: If ΔE_ST is large, consider modifying the molecular structure by: a. Increasing the strength of the donor or acceptor moieties to enhance charge transfer character.[6] b. Adjusting the dihedral angle between the donor and acceptor to fine-tune the HOMO-LUMO overlap.[4] 3. Enhance Spin-Orbit Coupling (SOC): Strategy: Introduce heavy atoms (e.g., Cl, Br) into the molecular structure.[8] The strategic placement of heavy atoms can significantly increase SOC, thereby accelerating k_RISC.[9] |
| TADF emitter exhibits a broad emission spectrum and long τ_df in a host matrix | 1. Host-Guest Incompatibility: The polarity of the host matrix may not be optimal for the guest TADF emitter, leading to a large ΔE_ST in the solid state. 2. Aggregation-Caused Quenching (ACQ): At higher concentrations, TADF molecules may aggregate, leading to non-radiative decay pathways and potentially longer apparent lifetimes due to exciton trapping.[1] 3. Exciplex Formation: Interactions between the host and guest molecules can lead to the formation of exciplexes, which can affect the emission properties and lifetime. | 1. Screen Different Host Materials: Protocol: Prepare thin films of the TADF emitter doped into a variety of host materials with different polarities and triplet energies. Measure the photoluminescence quantum yield (PLQY) and time-resolved photoluminescence (TRPL) for each combination.[10] 2. Optimize Dopant Concentration: Protocol: Prepare a series of films with varying concentrations of the TADF emitter in the optimal host. Identify the concentration that provides the best balance of high PLQY and short τ_df. 3. Incorporate Aggregation-Induced Emission (AIE) Moieties: Strategy: Design TADF emitters that also possess AIE characteristics. This can mitigate ACQ and maintain high emission efficiency in the solid state.[11] |
| The delayed fluorescence component is weak, and the overall efficiency is low. | 1. Dominant Non-Radiative Decay Pathways: Molecular vibrations and rotations can lead to energy loss through non-radiative channels, competing with the TADF process. 2. Poor Photoluminescence Quantum Yield (PLQY): Even if RISC is efficient, a low intrinsic fluorescence quantum yield of the S₁ state will result in low overall emission. | 1. Increase Molecular Rigidity: Strategy: Introduce bulky substituents or create a more rigid molecular framework to suppress vibrational and rotational modes.[4][6] This can be achieved through steric hindrance or by using fused ring systems.[6] 2. Measure and Optimize PLQY: Protocol: Use an integrating sphere to accurately measure the PLQY of the TADF emitter in both solution and thin films. If the PLQY is low, consider molecular modifications to enhance the radiative decay rate, such as using more fluorescent core structures. |
Key Experimental Protocols
Protocol 1: Measurement of Delayed Fluorescence Lifetime
The delayed fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC) or time-gated techniques.[12][13]
Instrumentation:
-
Pulsed laser or light source with a high repetition rate
-
Sample holder (cryostat for temperature-dependent measurements)
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube, avalanche photodiode)
-
TCSPC electronics
Procedure:
-
Prepare the sample as a dilute solution or a thin film.
-
Excite the sample with a short pulse of light at an appropriate wavelength.
-
Collect the emitted photons at the wavelength of interest.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process millions of times to build up a histogram of photon arrival times.
-
The resulting decay curve will show a fast component (prompt fluorescence) and a slower component (delayed fluorescence).
-
Fit the decay curve with a multi-exponential function to extract the lifetime of the delayed component (τ_df).
Data Analysis: The fluorescence decay I(t) can be modeled by: I(t) = A_pf * exp(-t/τ_pf) + A_df * exp(-t/τ_df) where A_pf and τ_pf are the amplitude and lifetime of the prompt fluorescence, and A_df and τ_df are the amplitude and lifetime of the delayed fluorescence.
Visualizing Key Concepts and Workflows
The TADF Mechanism
The following diagram illustrates the energy levels and transitions involved in the TADF process.
Caption: Energy level diagram of the TADF process.
Troubleshooting Workflow for Long Delayed Fluorescence Lifetime
This workflow provides a systematic approach to diagnosing and addressing the issue of a long τ_df.
Caption: A systematic workflow for troubleshooting long τ_df.
Summary of Molecular Design Strategies and Their Impact
| Strategy | Mechanism of Action | Expected Impact on τ_df | Potential Side Effects | References |
| Minimize ΔE_ST | Facilitates efficient RISC by lowering the thermal activation barrier. | Decrease | Can decrease oscillator strength and SOC if D-A separation is too extreme. | [4] |
| Enhance Spin-Orbit Coupling (SOC) | Increases the rate of spin-flipping transitions (ISC and RISC). | Decrease | Can lead to a red-shift in emission and may increase non-radiative decay from the triplet state. | [6][8][9] |
| Increase Molecular Rigidity | Suppresses non-radiative decay pathways by reducing vibrational and rotational freedom. | Indirect Decrease (by improving overall efficiency) | May be synthetically challenging to achieve. | [4][6] |
| Optimize Donor-Acceptor Strength | Balances the need for a small ΔE_ST with maintaining a good oscillator strength. | Decrease | Requires careful selection and tuning of donor and acceptor units. | [6] |
| Utilize Host-Guest Interactions | The surrounding host matrix can influence the conformation and electronic properties of the TADF emitter. | Can Decrease or Increase | The effect is highly dependent on the specific host-guest pair. | [10][14] |
References
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Zhang, D., et al. (2020). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. Frontiers in Chemistry, 8, 647. [Link]
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Im, Y., et al. (2021). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. Journal of Materials Chemistry C, 9(10), 3474-3498. [Link]
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Gualandi, A., et al. (2021). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. Chemistry – A European Journal, 27(40), 10246-10263. [Link]
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Li, M., et al. (2021). An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. Materials Horizons, 8(11), 3076-3084. [Link]
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Wikipedia. (2023, December 27). Thermally activated delayed fluorescence. [Link]
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Lee, J., & Kim, J. J. (2018). Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters. ECS Journal of Solid State Science and Technology, 7(1), R3139-R3152. [Link]
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Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes. [Link]
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Kim, M. K., et al. (2015). Influence of host matrix on thermally-activated delayed fluorescence: Effects on emission lifetime, photoluminescence quantum yield, and device performance. Organic Electronics, 26, 224-230. [Link]
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Zhang, D., et al. (2016). “Rate-limited effect” of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes. Chemical Science, 7(5), 3355-3364. [Link]
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Hall, D., et al. (2019). A Simple Molecular Design Strategy for Delayed Fluorescence toward 1000 nm. Journal of the American Chemical Society, 141(45), 17993-17998. [Link]
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Zhang, J., et al. (2021). Impact of ΔEST on Delayed Fluorescence Rate, Lifetime, and Intensity Ratio of Tetrahedral Cu(I) Complexes: Theoretical Simulation in Solution and Solid Phases. The Journal of Physical Chemistry Letters, 12(9), 2371-2379. [Link]
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Serdiuk, I. E., et al. (2023). It Matters Where the Heavy Atom is Placed: Optimizing the Spin-Orbital Coupling in Multiresonant TADF (MR-TADF) Emitters and Its Impact on OLED Performance. ChemRxiv. [Link]
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Wong, M. Y., & Zysman-Colman, E. (2017). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews, 117(15), 10025-10115. [Link]
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Liu, Y., et al. (2022). Minimized ΔEST: drive thermally activated delayed fluorescence materials in photodynamic therapy. Journal of Materials Chemistry B, 10(4), 429-440. [Link]
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HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
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Wang, J., et al. (2023). Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials. ACS Omega, 8(25), 22765-22772. [Link]
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Zhang, D., et al. (2016). “Rate-limited effect” of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes. Chemical Science, 7(5), 3355-3364. [Link]
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Serdiuk, I. E., et al. (2023). Pursuing the holy grail of thermally activated delayed fluorescence emitters: a molecular strategy for reducing the energy gap and enhancing spin–orbit coupling. Chemical Science, 14(30), 8143-8153. [Link]
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Pandya, R., et al. (2021). Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential. ACS Applied Electronic Materials, 3(1), 304-318. [Link]
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Gratton, E., & Jameson, D. M. (2013). Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry. [Link]
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Etherington, M. K., et al. (2019). Molecular Design Strategies for Color Tuning of Blue TADF Emitters. Inorganic Chemistry, 58(15), 9781-9792. [Link]
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Li, W., et al. (2020). Enhancing Spin–Orbit Coupling by Introducing a Lone Pair Electron with p Orbital Character in a Thermally Activated Delayed Fluorescence Emitter: Photophysics and Devices. The Journal of Physical Chemistry Letters, 11(13), 5049-5055. [Link]
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Lee, J. Y., et al. (2020). Managing local triplet excited states of boron-based TADF emitters for fast spin-flip process: Toward highly efficient TADF-OLEDs with low efficiency roll-off. Advanced Functional Materials, 30(35), 2002554. [Link]
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Ranieri, A., et al. (2021). Calibration approaches for fluorescence lifetime applications using time-domain measurements. Scientific Reports, 11(1), 1-14. [Link]
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Wang, Y., et al. (2023). Enhancing the Reverse Intersystem Crossing (RISC) Rates and Efficiencies of Multi-Resonance Thermally Activated. ChemRxiv. [Link]
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Wu, H., et al. (2023). Supramolecular host–guest modulated thermally activated delayed fluorescence for photodynamic therapy. Chemical Science, 14(4), 981-988. [Link]
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Wang, Y., et al. (2023). Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. ResearchGate. [Link]
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Wu, X., et al. (2021). The role of host–guest interactions in organic emitters employing MR-TADF. Nature Photonics, 15(10), 780-786. [Link]
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Gryba, A., et al. (2020). Achieving Submicrosecond Thermally Activated Delayed Fluorescence Lifetime and Highly Efficient Electroluminescence by Fine-Tuning of the Phenoxazine–Pyrimidine Structure. ACS Applied Materials & Interfaces, 12(7), 8565-8575. [Link]
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Li, C., et al. (2023). Recent Progress in Strategies to Enhance the Spin-Orbit Coupling of Multiresonance Thermally Activated Delayed Fluorescent Mater. Chemistry–An Asian Journal, 18(16), e202300431. [Link]
-
Wang, Y., et al. (2023). Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. Chemical Science, 14(44), 12534-12541. [Link]
-
Wu, X., et al. (2021). The role of host–guest interactions in organic emitters employing MR-TADF. Nature Photonics, 15(10), 780-786. [Link]
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Technical Support Center: Optimizing Donor-Acceptor Twist Angle for Efficient TADF
Welcome to the technical support center for the optimization of donor-acceptor (D-A) twist angles in Thermally Activated Delayed Fluorescence (TADF) emitters. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working to enhance the efficiency of their TADF molecules. Here, we will delve into the critical role of the D-A dihedral angle, troubleshoot common experimental hurdles, and provide answers to frequently asked questions, all grounded in established scientific principles and field-proven insights.
The Pivotal Role of the Donor-Acceptor Twist Angle
In the realm of organic light-emitting diodes (OLEDs), TADF emitters have emerged as a highly promising class of materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2] The efficiency of this process hinges on a delicate balance of several photophysical parameters, with the dihedral angle (θ) between the electron-donating and electron-accepting moieties playing a central role.[3][4][5]
A highly twisted D-A structure is a common design principle for TADF emitters.[5] This geometric constraint spatially separates the highest occupied molecular orbital (HOMO), predominantly on the donor, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This separation minimizes the exchange energy between the lowest singlet (S₁) and triplet (T₁) excited states, leading to a small singlet-triplet energy splitting (ΔEST).[4][6] A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the process where non-emissive triplet excitons are converted to emissive singlet excitons through thermal energy.[7][8]
However, the optimization of the D-A twist angle is not a straightforward task. While a larger twist angle generally leads to a smaller ΔEST, it can also decrease the oscillator strength of the molecule, which is a measure of the probability of a radiative transition.[3][5] This can result in a lower photoluminescence quantum yield (PLQY). Therefore, achieving a high-performance TADF emitter requires a meticulous fine-tuning of the D-A twist angle to strike the optimal balance between a small ΔEST and a high oscillator strength.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses common issues encountered during the development and characterization of TADF emitters, with a focus on how they relate to the D-A twist angle.
Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Symptoms: Your TADF emitter exhibits a low PLQY, even with a small experimentally determined ΔEST.
Possible Causes & Solutions:
-
Excessive D-A Twist Angle: An extremely large twist angle (approaching 90°) can lead to a very small oscillator strength, significantly reducing the radiative decay rate and thus the PLQY.
-
Solution: Modify the molecular design to introduce steric hindrance that encourages a slightly smaller, yet still significant, twist angle. Computational modeling can be invaluable in predicting the effect of different substituents on the ground-state geometry.[4]
-
-
Conformational Heterogeneity: In the solid state, particularly in amorphous films, the TADF molecules can exist in a distribution of different twist angles.[9][10][11] Some of these conformations may be non-emissive or have very low oscillator strengths.
-
Non-radiative Decay Pathways: Even with an optimized twist angle, other non-radiative decay pathways can quench the emission.
-
Solution: Investigate potential quenching mechanisms such as aggregation-caused quenching (ACQ). Modifying the molecular structure with bulky side groups can help suppress intermolecular interactions and reduce ACQ.[14]
-
Issue 2: Broad Emission Spectrum
Symptoms: The emission spectrum of your TADF emitter is broad, which is undesirable for display applications requiring high color purity.
Possible Causes & Solutions:
-
Intramolecular Charge Transfer (CT) Character: The charge transfer nature of the excited state in D-A type TADF molecules often leads to broad emission spectra.[15]
-
Solution: While inherent to many TADF designs, the extent of CT character can be tuned. Employing multi-resonant (MR-TADF) emitters can lead to significantly narrower emission profiles.[15]
-
-
Environmental Effects (Solvatochromism): The emission energy of TADF molecules with a strong CT character can be highly sensitive to the polarity of the surrounding medium. In a solid-state film, variations in the local environment can lead to spectral broadening.
-
Solution: Carefully select a host material with a uniform polarity and good compatibility with the TADF emitter. Encapsulating the emitter in a rigid matrix can also help to reduce conformational relaxation in the excited state, leading to a narrower emission.
-
Issue 3: Poor Device Performance (Low EQE and Efficiency Roll-off)
Symptoms: An OLED fabricated with your TADF emitter shows a low external quantum efficiency (EQE) and a significant decrease in efficiency at higher current densities (efficiency roll-off).
Possible Causes & Solutions:
-
Slow Reverse Intersystem Crossing (RISC) Rate: A low RISC rate (kRISC) can lead to an accumulation of triplet excitons, which can be quenched through non-radiative pathways, especially at high brightness levels.[15][16]
-
Solution: While a small ΔEST is the primary factor, the spin-orbit coupling (SOC) between the S₁ and T₁ states also plays a crucial role in determining the RISC rate. The D-A twist angle influences the SOC, and computational studies can help in designing molecules with enhanced SOC.[3]
-
-
Imbalanced Charge Injection and Transport: Poor device performance can also stem from an imbalance in the injection and transport of electrons and holes within the OLED stack.
-
Solution: Optimize the device architecture by carefully selecting the charge transport layers to ensure balanced charge injection into the emissive layer.
-
-
Emitter Orientation: The orientation of the transition dipole moment of the TADF emitter in the host matrix can significantly impact the light outcoupling efficiency.[10][13]
-
Solution: Molecular design can influence the preferred orientation. Elongated molecules tend to align horizontally, which is beneficial for light outcoupling. The choice of host material and deposition conditions can also affect the emitter orientation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the "ideal" donor-acceptor twist angle for efficient TADF?
There is no single "ideal" twist angle that applies to all TADF molecules. The optimal angle is a compromise that minimizes the ΔEST while maintaining a sufficiently high oscillator strength. Computational studies suggest that an optimal D-A torsional angle is often in the range of 70-90 degrees.[5][9][10][11] However, the specific value depends on the electronic properties of the donor and acceptor units.
Q2: How does the D-A twist angle influence the key parameters of TADF emitters?
The D-A twist angle has a profound impact on several key parameters:
| Parameter | Influence of Increasing Twist Angle | Rationale |
| ΔEST | Decreases | Reduces the overlap between the HOMO and LUMO, thus minimizing the exchange energy.[4][17] |
| Oscillator Strength (f) | Decreases | Reduced HOMO-LUMO overlap leads to a lower probability of the S₁ → S₀ radiative transition.[3] |
| Reverse Intersystem Crossing (RISC) Rate (kRISC) | Can be optimized | The RISC rate is proportional to exp(-ΔEST/kBT), so a smaller ΔEST increases the rate. However, the spin-orbit coupling, which is also angle-dependent, is a critical factor. |
Q3: What are the most reliable computational methods to predict the D-A twist angle and its impact on TADF properties?
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most widely used computational methods.[4][9][11]
-
For Ground State Geometry (Twist Angle): DFT calculations using hybrid functionals (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d)) provide reliable predictions of the ground-state geometry and the D-A twist angle.
-
For Excited State Properties (ΔEST): TD-DFT is commonly used to calculate the energies of the S₁ and T₁ states. However, for charge-transfer states, standard functionals can be inaccurate. Range-separated hybrid functionals or optimally tuned functionals are often necessary for more accurate ΔEST predictions.[18]
Q4: How can the D-A twist angle be experimentally measured and controlled?
-
Measurement:
-
X-ray Crystallography: Provides precise information about the twist angle in the crystalline state. However, this may not be representative of the conformation in an amorphous thin film.
-
Solid-State NMR: Techniques like dynamic nuclear polarization enhanced solid-state NMR can determine the average torsion angle in an amorphous state.[3]
-
-
Control:
-
Molecular Design: The most effective way to control the twist angle is through molecular design. Introducing bulky substituents on the donor or acceptor units can create steric hindrance that forces a twisted conformation.[19]
-
Host Matrix: The choice of the host material can influence the conformation of the guest TADF emitter due to specific guest-host interactions.[13]
-
Processing Conditions: Thermal annealing of thin films can allow the molecules to relax into a more thermodynamically favorable conformation, which may have a different twist angle.[12]
-
Q5: What is the role of the host matrix in influencing the D-A twist angle of the guest emitter?
The host matrix is not merely an inert scaffold; it can significantly influence the properties of the guest TADF emitter. The polarity of the host can affect the energy levels of the CT state, and specific interactions (e.g., van der Waals, dipole-dipole) between the host and guest molecules can influence the conformation and the distribution of twist angles of the guest emitter.[6][13] Therefore, the selection of an appropriate host is a critical step in optimizing the performance of a TADF-based OLED.
Experimental Protocols
Protocol 1: Computational Prediction of D-A Twist Angle and ΔEST
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology: a. Ground State Optimization:
- Perform a geometry optimization of the TADF molecule using DFT with a hybrid functional (e.g., B3LYP) and a basis set such as 6-31G(d).
- From the optimized structure, measure the dihedral angle between the donor and acceptor moieties. b. Excited State Calculations:
- Using the optimized ground-state geometry, perform TD-DFT calculations to obtain the vertical excitation energies of the lowest singlet (S₁) and triplet (T₁) states.
- For more accurate ΔEST values, consider using range-separated hybrid functionals. c. Solvent Effects: Incorporate the effect of the host matrix by using a polarizable continuum model (PCM) with the dielectric constant of the host material.[4]
Protocol 2: Experimental Determination of ΔEST
-
Instrumentation: Spectrofluorometer and a cryostat.
-
Methodology: a. Sample Preparation: Prepare a thin film of the TADF emitter doped into a suitable host matrix. b. Fluorescence and Phosphorescence Spectra:
- Measure the fluorescence spectrum at room temperature. The onset of the fluorescence spectrum provides the energy of the S₁ state.
- Cool the sample to a low temperature (e.g., 77 K) to suppress thermal effects and measure the phosphorescence spectrum. The onset of the phosphorescence spectrum gives the energy of the T₁ state. c. Calculation: The ΔEST is the difference between the S₁ and T₁ energies obtained from the onsets of the fluorescence and phosphorescence spectra, respectively.
Visualizations
TADF Mechanism and the Role of D-A Twist Angle
Caption: The Jablonski diagram illustrating the TADF mechanism. The D-A twist angle is a critical parameter influencing both the singlet-triplet energy splitting (ΔEST) and the oscillator strength.
Relationship between D-A Twist Angle, ΔEST, and Oscillator Strength
Caption: A logical diagram showing how the D-A twist angle influences key parameters that determine the overall TADF efficiency.
References
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Influence of Donor–Acceptor Dihedral Angle on Exciton Kinetics and Singlet–Triplet Gap in Deep Blue Thermally Activated Delayed Fluorescence Emitter. The Journal of Physical Chemistry C. [Link]
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Getting the Right Twist: Influence of Donor-Acceptor Dihedral Angle on Exciton Kinetics and Singlet-Triplet Gap in Deep Blue Thermally Activated Delayed Fluorescence Emitter. ResearchGate. [Link]
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What Controls the Orientation of TADF Emitters?. Frontiers in Chemistry. [Link]
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Prof. Andy Monkman explaining thermally activated delayed fluorescence (TADF). YouTube. [Link]
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Torsion Angle Analysis of a Thermally Activated Delayed Fluorescence Emitter in an Amorphous State Using Dynamic Nuclear Polarization Enhanced Solid-State NMR. Journal of the American Chemical Society. [Link]
-
Computational insights into tuning TADF properties via multiple donor–acceptor linkages. Journal of Chemical Sciences. [Link]
-
Maximizing TADF via Conformational Optimization. MIT Open Access Articles. [Link]
-
Is a small singlet–triplet energy gap a guarantee of TADF performance in MR-TADF compounds? Impact of the triplet manifold energy splitting. Journal of Materials Chemistry C. [Link]
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Multiresonant TADF materials: triggering the reverse intersystem crossing to alleviate the efficiency roll-off in OLEDs. Chemical Communications. [Link]
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(PDF) Is a small singlet–triplet energy gap a guarantee of TADF performance in MR-TADF compounds? Impact of the triplet manifold energy splitting. ResearchGate. [Link]
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Apply a TADF emitter with twist configuration for high-performance green OLEDs. Scientific Reports. [Link]
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New Direct Approach for Determining the Reverse Intersystem Crossing Rate in Organic Thermally Activated Delayed Fluorescent (TADF) Emitters. Journal of the American Chemical Society. [Link]
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Lockable Multiple Twisting in Donor–Acceptor Molecules for Emergent Crystalline Structures and Optical Properties. Journal of the American Chemical Society. [Link]
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Engineering the singlet–triplet energy splitting in a TADF molecule. Journal of Materials Chemistry C. [Link]
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Computational Design of Thermally Activated Delayed Fluorescence Materials: The Challenges Ahead. RUA. [Link]
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Enhancing the Reverse Intersystem Crossing (RISC) Rates and Efficiencies of Multi-Resonance Thermally Activated. ChemRxiv. [Link]
-
Torsion Angles between Donor and Acceptor Moieties as a Descriptor for Designing Nonlinear Optics and Thermally Activated Delayed Fluorescence Materials. The Journal of Physical Chemistry A. [Link]
-
Accurate Singlet–Triplet Excited States Energy Gap Can Be Mastered by Time-Dependent Density Functional Theory Calculations Based on a Dielectric-Screened Range-Separated Hybrid Functional. The Journal of Physical Chemistry C. [Link]
-
The reverse intersystem crossing process in TADF materials. ResearchGate. [Link]
-
Conformational Control of Donor–Acceptor Molecules Using Non-covalent Interactions. Chem. [Link]
-
Tuning the twist angle of thermally activated delayed fluorescence molecules via a dendronization strategy: high-efficiency solution-processed non-doped OLEDs. Journal of Materials Chemistry C. [Link]
-
Getting the Right Twist: Influence of Donor-Acceptor Dihedral Angle on Exciton Kinetics and Singlet-Triplet Gap in Deep Blue Thermally Activated Delayed Fluorescence Emitter. ResearchGate. [Link]
-
A New Design Strategy for Efficient Thermally Activated Delayed Fluorescence Organic Emitters: From Twisted to Planar Structures. ResearchGate. [Link]
-
Modeling TADF in Organic Emitters Requires a Careful Consideration of the Environment and Going Beyond the Franck-Condon Approximation. ResearchGate. [Link]
-
Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. Chemical Science. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to OLED Fabrication: Solution-Processed vs. Vacuum-Deposited Performance
In the landscape of organic electronics, Organic Light-Emitting Diodes (OLEDs) represent a pinnacle of display and lighting technology. The performance of these devices is intrinsically linked to the fabrication methods used to construct their delicate, multi-layered structures. The two dominant paradigms for this process are solution-based coating and vacuum thermal evaporation.
This guide provides an in-depth, objective comparison of these two methodologies, moving beyond a simple list of pros and cons. As a Senior Application Scientist, my goal is to illuminate the causality behind the performance differences, grounded in experimental data and established scientific principles. This document is designed for researchers and engineers in materials science and device engineering, offering field-proven insights to guide experimental design and technology selection.
Part 1: The Fabrication Paradigms: From Molecule to Film
The choice between solution processing and vacuum deposition is a foundational decision in OLED development that dictates material selection, device architecture, and ultimately, performance and manufacturing scalability.
Vacuum Thermal Evaporation (VTE)
VTE is the incumbent technology for commercial OLED display manufacturing. The process involves heating small organic molecules in a high-vacuum chamber (typically <10⁻⁴ Pa) until they sublimate.[1] This vapor of molecules then travels and condenses onto a cooled substrate, forming a thin, uniform film.
The Rationale for High Vacuum: Operating under high vacuum is critical. It minimizes the presence of environmental impurities like water and oxygen, which can act as charge traps or quenching sites, severely degrading device lifetime and efficiency.[2] Furthermore, the long mean free path of molecules in a vacuum ensures a directional, line-of-sight deposition, which is essential for creating the sharply defined, discrete layers required for efficient charge injection, transport, and recombination.
Advantages:
-
High Purity & Precision: Enables the creation of ultra-pure, homogenous films with precise thickness control at the angstrom level.
-
Complex Multilayers: Allows for the sequential deposition of numerous distinct layers without the risk of dissolving or damaging underlying layers, which is crucial for sophisticated device architectures.
Limitations:
-
High Cost & Low Material Utilization: The process is capital-intensive, requiring expensive vacuum equipment. A significant portion of the source material deposits on the chamber walls and shadow masks rather than the substrate, leading to considerable material waste.[3]
-
Scalability Challenges: VTE is inherently a batch process, and scaling to very large substrates (mother glass) is technically complex and costly.[3]
-
Material Constraints: Primarily suited for small molecules with good thermal stability and sublimation characteristics. It is not suitable for polymers, which would decompose at the required temperatures.[4]
Solution-Processing Techniques
Solution-based methods, such as spin coating, blade coating, and inkjet printing, represent a paradigm shift toward low-cost, high-throughput manufacturing.[3][5] In this approach, organic materials (often polymers or soluble small molecules) are dissolved in a solvent to create an "ink," which is then coated onto a substrate. The solvent subsequently evaporates, leaving behind the desired organic film.
The Rationale for Solubilization: The core principle is to replace the energy-intensive vacuum process with simple, atmospheric coating techniques. By making materials soluble, one can leverage established, highly scalable printing and coating technologies from other industries.
Advantages:
-
Cost-Effectiveness & Scalability: Drastically lower equipment costs and potential for high-throughput, roll-to-roll processing make it ideal for large-area applications like lighting panels and potentially large displays.[3][5][6]
-
High Material Utilization: Techniques like inkjet printing deposit material only where needed, leading to minimal waste and efficient use of often-expensive organic materials.
-
Material Versatility: The primary method for depositing polymeric materials and compatible with a wide range of soluble small molecules.[1][4]
Limitations:
-
Interfacial Integrity: A major challenge is the tendency of the solvent in a new layer to dissolve or disrupt the underlying layer.[4][7][8] This can lead to diffuse interfaces, intermixing of materials, and a loss of the discrete heterojunctions vital for device performance.
-
Film Morphology & Purity: Achieving the same level of film uniformity and purity as VTE is difficult. Residual solvents or atmospheric contaminants can get trapped in the film, creating defects that degrade performance and, most notably, operational lifetime.[7][8]
Part 2: Head-to-Head Performance Analysis
The fundamental differences in the deposition processes give rise to distinct performance characteristics. While VTE currently holds the advantage in high-performance commercial displays, solution-processing is rapidly closing the gap, particularly for specific applications.
Device Efficiency & Lifetime
Efficiency and operational stability are the most critical metrics for an OLED. Here, the precision of VTE provides a clear, albeit not insurmountable, advantage.
| Performance Metric | Vacuum-Deposited (Typical) | Solution-Processed (Typical) | Key Influencing Factors |
| Max. External Quantum Efficiency (EQE) | > 25-30% (Phosphorescent/TADF) | 15-25% (State-of-the-art) | Film morphology, interfacial definition, charge balance, purity.[7][8] |
| Luminous Efficacy (lm/W) | 60 - 100+ lm/W (White OLEDs) | 40 - 80 lm/W (White OLEDs) | Drive voltage, charge injection barriers, optical outcoupling. |
| Operational Lifetime (LT50 @ 1000 cd/m²) | > 10,000 - 50,000 hours | 1,000 - 10,000 hours | Purity, interfacial stability, presence of charge traps/quenchers from residual solvent.[7][8] |
Causality of Performance Gaps:
-
Efficiency: Vacuum-deposited devices generally exhibit higher efficiency due to the formation of well-defined heterojunctions. These sharp interfaces between the hole-transport, emissive, and electron-transport layers prevent exciton quenching and ensure charge carriers are confined within the emissive layer, leading to more efficient recombination. In contrast, the potential for layer intermixing in solution-processed devices can disrupt this confinement.[7][8]
-
Lifetime: The significantly shorter lifetime of many solution-processed OLEDs is a primary barrier to their commercialization.[7][8] This is largely attributed to extrinsic degradation factors. Residual solvent molecules, atmospheric impurities incorporated during coating, and a higher density of morphological defects can all act as non-radiative recombination centers or chemical degradation sites, leading to a faster decay in luminance.[7][8] One study demonstrated a lifetime increase from 252 minutes to 482 minutes simply by changing the emissive layer deposition from a solution process to a vacuum process within the same device stack.[9]
Color Purity & Manufacturing Scalability
While VTE excels in raw performance, solution-processing offers compelling advantages in manufacturing flexibility and cost.
| Feature | Vacuum-Deposited | Solution-Processed | Key Influencing Factors |
| Color Purity (CIE 1931 y-coordinate for blue) | Can achieve deep blue (<0.1), e.g., (0.14, 0.08) | Achieving deep blue is challenging; often slightly higher coordinates | Molecular aggregation control, host-guest system integrity.[10] |
| Film Uniformity (Large Area) | Challenging; requires complex sources and substrate rotation | Excellent; techniques like slot-die coating are designed for large areas | Deposition physics (line-of-sight vs. fluid dynamics). |
| Material Utilization | Low (~10-30%) | High (>90% for inkjet) | Deposition method (area vs. additive).[3] |
| Manufacturing Throughput | Lower (Batch process) | Higher (Potential for continuous Roll-to-Roll) | Process complexity and atmospheric compatibility.[3] |
Causality of Manufacturing Differences:
-
Color Purity: The precise co-deposition of host and guest (emitter) materials in VTE allows for excellent control over preventing emitter aggregation, which can broaden the emission spectrum and reduce color purity. In solution, controlling the nanoscopic distribution of the emitter within the host film as the solvent evaporates is more complex and can lead to less saturated colors.
-
Scalability & Cost: This is the undeniable strength of solution-processing. The ability to use printing and coating techniques in atmospheric or low-vacuum conditions drastically reduces manufacturing costs.[3][5] VTE requires massive capital investment in vacuum cluster tools and suffers from low material utilization, where much of the expensive organic material is wasted.[3] This cost structure makes solution-processing highly attractive for large-area applications like architectural lighting or large, affordable televisions.
Part 3: Standardized Protocols for Performance Validation
To ensure a fair and accurate comparison, all devices, regardless of fabrication method, must be subjected to a rigorous and consistent set of characterization protocols.
Protocol 1: Current Density-Voltage-Luminance (J-V-L) Characterization
Objective: To determine the fundamental electrical and optical operating characteristics of the OLED.
Methodology:
-
Device Connection: Place the encapsulated OLED device in a light-tight test fixture. Connect a Source Measure Unit (SMU) to the anode and cathode.
-
Photodetector Setup: Position a calibrated photodetector (e.g., a silicon photodiode with a photopic filter) at a fixed, known distance from the device's emissive area.
-
Voltage Sweep: Program the SMU to apply a voltage sweep (e.g., from 0 V to 10 V in 0.1 V steps). At each voltage step, the SMU records the current, and the photodetector measures the luminance (cd/m²).
-
Data Extraction:
-
Plot current density (J, in mA/cm²) versus voltage (V).
-
Plot luminance (L, in cd/m²) versus voltage (V).
-
Calculate and plot Current Efficiency (cd/A) vs. J.
-
Calculate and plot Power Efficiency (lm/W) vs. J.
-
Trustworthiness: This protocol is self-validating by correlating electrical input (J, V) with optical output (L) simultaneously. Consistent results across multiple pixels or devices confirm the reliability of the fabrication process.
Protocol 2: External Quantum Efficiency (EQE) Measurement
Objective: To determine the ratio of photons emitted from the device to the number of electrons injected, providing the most fundamental measure of device efficiency.[11][12][13]
Methodology:
-
System Setup: Use a goniometer-based system where the device can be rotated relative to a detector.[14] The detector is typically a fiber-coupled spectrometer.
-
Device Operation: Drive the OLED at a constant current density where it exhibits stable emission.
-
Angular Measurement: Record the electroluminescence spectrum at various angles (e.g., from 0° to 85° in 5° increments).
-
Integration and Calculation:
-
Integrate the total photon flux over the hemisphere, accounting for the angular dependence of the emission.
-
Calculate the number of injected electrons from the drive current (I) using the elementary charge (e): Number of electrons/sec = I / e.
-
EQE (%) = (Total emitted photons/sec) / (Injected electrons/sec) * 100.
-
Causality: Measuring the angular distribution is critical because many OLED architectures do not have perfectly Lambertian (uniform) emission.[14] Assuming Lambertian emission can lead to significant errors in EQE calculation. This protocol provides the true, integrated efficiency.
Protocol 3: Accelerated Lifetime Testing
Objective: To determine the operational stability of the device under continuous operation.
Methodology:
-
Initial Characterization: Measure the initial luminance (L₀) of the device at a specific, constant drive current (e.g., a current that produces an initial luminance of 1000 cd/m²).[15]
-
Constant Current Stress: Place the device in a controlled environment (constant temperature and humidity) and apply the same constant drive current continuously.
-
Luminance Monitoring: Monitor the device's luminance over time using a photodetector.
-
Data Analysis: Plot the normalized luminance (L/L₀) as a function of time. Determine the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.[15]
Trustworthiness: Using a constant current stress is crucial. Under constant voltage, the current would decrease as device resistance increases with degradation, masking the true rate of luminance decay.[15] This constant current method provides a standardized and comparable measure of intrinsic device stability.
Conclusion and Future Outlook
The choice between solution-processed and vacuum-deposited OLEDs is not a matter of one being definitively superior, but rather a complex trade-off between performance, cost, and application.
-
Vacuum Thermal Evaporation remains the undisputed champion for high-performance, high-resolution displays where lifetime and efficiency are paramount and the high manufacturing cost can be justified. Its ability to create pristine, complex multilayer structures is currently unmatched.
-
Solution-Processing holds the key to unlocking low-cost, large-area OLEDs for solid-state lighting and potentially dominating the market for large-format displays. Its primary advantage lies in its inherent scalability and drastically lower manufacturing cost.[5][6][16]
The future of OLED fabrication will likely involve a hybridization of these techniques. Ongoing research is intensely focused on mitigating the weaknesses of each method: developing solvent systems and cross-linkable materials to improve the interfacial integrity of solution-processed devices, and creating novel, more efficient vacuum deposition techniques with higher material utilization to lower costs. For the researcher and drug development professional, understanding the fundamental trade-offs detailed in this guide is essential for selecting the appropriate technology platform and for interpreting device performance data with a critical, informed perspective.
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Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. AIP Publishing. [Link]
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Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. Journal of Chemical Physics. [Link]
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Chen, P.-H., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. National Institutes of Health. [Link]
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eeNews Europe. (2013). Manufacturing of OLEDs – challenges and solutions. [Link]
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Frontiers. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. [Link]
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Researching. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. [Link]
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Al-Attar, H. A. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. PubMed Central. [Link]
-
Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. PubMed. [Link]
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ResearchGate. (2022). Characteristics of Solution‐Processed Small‐Molecule Organic Films and Light‐Emitting Diodes Compared with their Vacuum‐Deposited Counterparts. [Link]
-
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-
Korea Science. (n.d.). A Study on Vacuum-deposited Transparent OLED to Improve Its Transmittance and Luminescence Characteristics with a Mesh Electrode. [Link]
-
ResearchGate. (n.d.). CIE color coordinates at different luminance values for white OLED. [Link]
-
Fluxim AG. (n.d.). EQE optimization For a Top-Emitting OLED. [Link]
-
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-
ResearchGate. (2022). Lifetime Measurement and Aging Mechanism Analysis of OLED Subpixels. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
